2-Fluoro-5-nitrobenzene-1,4-diamine
Description
Structure
2D Structure
Properties
CAS No. |
134514-27-5 |
|---|---|
Molecular Formula |
C6H6FN3O2 |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-fluoro-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C6H6FN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2 |
InChI Key |
HSGBFZPVFUDWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-5-nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of the chemical compound 2-Fluoro-5-nitrobenzene-1,4-diamine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and provides key physicochemical and safety data inferred from closely related compounds and computational models.
Physicochemical and Safety Data
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆FN₃O₂ | - |
| Molecular Weight | 171.13 g/mol | - |
| CAS Number | 134514-27-5 | - |
| XLogP3 | 1.1 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Predicted) |
| Rotatable Bond Count | 1 | PubChem (Predicted) |
| Exact Mass | 171.04440 g/mol | PubChem (Predicted) |
| Topological Polar Surface Area | 100 Ų | PubChem (Predicted) |
Table 2: Hazard and Safety Information (Inferred from Related Compounds)
| Hazard Statement | Precautionary Statement | Source (Analogous Compound) |
| Harmful if swallowed. | P264: Wash skin thoroughly after handling. | 2-Fluorobenzene-1,4-diamine[1] |
| Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | 2-Fluorobenzene-1,4-diamine[1] |
| Toxic in contact with skin. | P302 + P352: IF ON SKIN: Wash with plenty of water. | 1-Fluoro-2-nitrobenzene[2] |
| May cause skin irritation. | P332 + P313: If skin irritation occurs: Get medical advice/attention. | 2-Fluoro-5-nitrobenzoic acid[3] |
| May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | 2-Fluoro-5-nitrobenzoic acid[3] |
Disclaimer: The data presented in Tables 1 and 2 are for guidance purposes only and have not been experimentally confirmed for this compound. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.
Proposed Synthesis of this compound
A direct and selective synthesis of this compound can be challenging due to the presence of two activating amino groups, which can lead to multiple nitration products and oxidation. A plausible and controlled synthetic approach involves a two-step process:
-
Protection of the amino groups of the starting material, 2-fluoro-1,4-phenylenediamine, via acetylation.
-
Nitration of the protected intermediate.
-
Deprotection (hydrolysis) of the acetyl groups to yield the final product.
An alternative, more direct but potentially lower-yielding approach would be the direct nitration of 2-fluoro-1,4-phenylenediamine under carefully controlled conditions.
Detailed Experimental Protocols (Proposed)
The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established procedures for similar transformations.
Step 1: Acetylation of 2-Fluoro-1,4-phenylenediamine
-
Objective: To protect the amino groups of 2-fluoro-1,4-phenylenediamine to control the subsequent nitration step.
-
Reagents:
-
2-Fluoro-1,4-phenylenediamine
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-1,4-phenylenediamine and a molar equivalent of sodium acetate in water.
-
Cool the solution in an ice bath.
-
Slowly add 2.2 molar equivalents of acetic anhydride to the cooled solution with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
The resulting precipitate of N,N'-(2-fluoro-1,4-phenylene)diacetamide is collected by vacuum filtration.
-
Wash the product with cold water and recrystallize from ethanol to obtain the purified diacetylated compound.
-
Step 2: Nitration of N,N'-(2-fluoro-1,4-phenylene)diacetamide
-
Objective: To introduce a nitro group at the 5-position of the protected diamine.
-
Reagents:
-
N,N'-(2-fluoro-1,4-phenylene)diacetamide
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add the N,N'-(2-fluoro-1,4-phenylene)diacetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the diacetylated compound, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide is collected by filtration, washed with cold water until neutral, and dried.
-
Step 3: Hydrolysis of N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide
-
Objective: To remove the acetyl protecting groups to yield the final product.
-
Reagents:
-
N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
-
Procedure:
-
Reflux the N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide with an excess of concentrated hydrochloric acid for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to precipitate the product.
-
Collect the solid this compound by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
-
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Pharmacological Properties and Signaling Pathways
There is currently no publicly available information regarding the specific pharmacological properties or the interaction of this compound with biological signaling pathways. As a nitroaromatic compound, it could potentially be a substrate for nitroreductase enzymes, which are found in both prokaryotic and eukaryotic systems. This enzymatic reduction can lead to the formation of reactive intermediates.
The class of dinitroaniline compounds has been investigated for various biological activities, including herbicidal properties which are attributed to the disruption of microtubule formation in plant cells.[4] However, it is crucial to note that extrapolating these activities to this compound without experimental validation is speculative.
Further research is required to elucidate the pharmacological profile and mechanism of action of this compound.
This document is intended for informational purposes for a scientific audience and is based on the best available information at the time of writing. The proposed synthetic methods have not been experimentally validated by the authors of this guide and should be approached with standard laboratory safety precautions.
References
2-Fluoro-5-nitrobenzene-1,4-diamine chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Fluoro-5-nitrobenzene-1,4-diamine is a specialized chemical intermediate. Comprehensive, publicly available experimental data is limited. This guide provides a technical overview based on established chemical principles, data from structurally related compounds, and standardized analytical protocols.
Executive Summary
This compound is an aromatic organic compound featuring a benzene ring substituted with two amino groups, a nitro group, and a fluorine atom. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating amino groups, creates a complex electronic profile that can be exploited for synthesizing diverse molecular scaffolds. This document outlines the chemical structure, physicochemical properties, a plausible synthetic route, standard analytical procedures, and potential applications of this compound.
Chemical Structure and Identification
The core structure consists of a benzene ring with substituents at positions 1, 2, 4, and 5. The precise arrangement of these groups is critical to its reactivity and potential use.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 134514-27-5[1] |
| Molecular Formula | C₆H₆FN₃O₂ |
| Molecular Weight | 171.13 g/mol |
| Canonical SMILES | C1=C(C=C(C(=C1F)N)N)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C6H6FN3O2/c7-4-2-6(10(11)12)5(9)1-3(4)8/h1-2H,8-9H2 |
Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The properties listed below are based on information from commercial suppliers and predictions based on its structure.
| Property | Value / Description |
| Appearance | Expected to be a colored solid (yellow to red), typical for nitro-aromatic compounds. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone. Sparingly soluble in water. |
| Purity | Commercially available with purities often >97%. |
| Storage | Recommended to be stored at 2-8°C, sealed in a dry, inert atmosphere. |
Synthesis Pathway
Experimental Protocol: Proposed Synthesis
-
Step 1: Mono-amination of 2,5-Difluoronitrobenzene.
-
Dissolve 2,5-difluoronitrobenzene in a suitable polar aprotic solvent like DMSO or NMP.
-
Add an aqueous solution of ammonia dropwise at a controlled temperature (e.g., 80-100°C). The fluorine atom para to the strongly electron-withdrawing nitro group is more activated towards nucleophilic substitution.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the intermediate product, 4-amino-2-fluoro-5-nitroaniline.
-
Filter, wash with water, and dry the intermediate.
-
-
Step 2: Second Amination.
-
The second amination to replace the remaining fluorine atom would require more forcing conditions as the ring is now less electron-deficient.
-
The intermediate from Step 1 is dissolved in a high-boiling point solvent and reacted with a stronger aminating source or under higher temperature and pressure.
-
Work-up would be similar to Step 1, followed by purification, likely via column chromatography (silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
-
Chemical Analysis and Characterization
A comprehensive analysis is required to confirm the identity and purity of the synthesized compound. The following are standard experimental protocols that would be employed.
Experimental Protocols
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method: A reverse-phase C18 column is typically used. A gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is employed. The gradient might run from 5% B to 95% B over 15-20 minutes.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, and a wavelength corresponding to the λmax of the nitro-aromatic chromophore). Purity is determined by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure by identifying the connectivity of atoms.
-
Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher spectrometer. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition.
-
Method: For a relatively small molecule like this, either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is performed to confirm the elemental formula by comparing the measured exact mass to the calculated value.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Method: The spectrum is typically recorded using a solid sample on an ATR (Attenuated Total Reflectance) accessory. The spectral range is typically 4000-400 cm⁻¹.
-
Predicted Analytical Data
| Analysis Type | Predicted Key Features |
| ¹H NMR | - Two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling. - Two broad singlets for the two non-equivalent -NH₂ groups, likely in the range of 4-7 ppm (in DMSO-d₆). |
| ¹³C NMR | - Six distinct aromatic carbon signals. - Carbons bonded to F, N, and NO₂ will show characteristic chemical shifts and C-F coupling. The carbon attached to fluorine will appear as a doublet with a large coupling constant. |
| ¹⁹F NMR | - A single resonance, the chemical shift of which will be influenced by the ortho and para amino and nitro substituents. |
| Mass Spec (HRMS) | - Expected [M+H]⁺ ion at m/z 172.0517 for C₆H₇FN₃O₂⁺. - Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially ammonia (NH₃). |
| FT-IR | - N-H stretching of amino groups: Two bands in the 3300-3500 cm⁻¹ region. - Asymmetric and symmetric N-O stretching of the nitro group: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹. - C-F stretching: A strong band in the 1100-1300 cm⁻¹ region. - Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region. |
Applications in Research and Development
The utility of this compound lies in the strategic placement of its reactive functional groups.
-
Medicinal Chemistry:
-
Scaffold for Heterocycle Synthesis: The two adjacent amino groups are ideal for constructing fused heterocyclic rings, such as benzimidazoles or quinoxalines, which are privileged structures in drug discovery. The nitro group can be readily reduced to another amino group, providing an additional site for modification.
-
Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a starting fragment for building more complex drug candidates. The fluorine atom is often incorporated into drug molecules to improve metabolic stability, binding affinity, and membrane permeability.
-
-
Materials Science:
-
Polymer Synthesis: Aromatic diamines are key monomers for high-performance polymers like polyimides and polyamides. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and lower the dielectric constant.
-
Dye Synthesis: The chromophoric nitro group and auxochromic amino groups suggest potential use as an intermediate in the synthesis of specialized dyes.
-
References
A Technical Guide to the Solubility and Stability of 2-Fluoro-5-nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of 2-Fluoro-5-nitrobenzene-1,4-diamine. This compound is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of high-performance polymers. A thorough understanding of its physicochemical properties is crucial for its effective application and for ensuring the quality and reliability of downstream products.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 134514-27-5 | [1] |
| Molecular Formula | C₆H₆FN₃O₂ | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not extensively reported in the literature. Aromatic amines can exhibit a range of solubilities depending on the solvent's polarity and the specific functional groups on the molecule. The presence of two amine groups may increase polarity and the potential for hydrogen bonding, while the nitro group and the fluorinated benzene ring contribute to its organic character.
A general qualitative solubility test for amines involves observing their dissolution in mineral acids, such as hydrochloric acid, due to the basic nature of the amino group.[4]
Table 1: Predicted and Experimental Solubility of this compound
| Solvent | Polarity Index | Predicted Solubility | Experimental Data |
| Water | 10.2 | Low | Not available |
| Methanol | 5.1 | Soluble | Not available |
| Ethanol | 4.3 | Soluble | Not available |
| Acetone | 4.3 | Soluble | Not available |
| Dichloromethane | 3.1 | Soluble | Not available |
| Toluene | 2.4 | Sparingly soluble | Not available |
| Hexane | 0.1 | Insoluble | Not available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Not available |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Not available |
Predicted solubility is based on the general behavior of similar aromatic amines and may not be accurate. Experimental verification is required.
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of a solid compound involves the equilibrium solubility method.
Materials:
-
This compound
-
A range of solvents (as listed in Table 1)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) to allow the system to reach equilibrium. This may take 24-72 hours.
-
After the equilibration period, visually inspect the vials to ensure that excess solid is still present, confirming saturation.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Filtration or centrifugation can be used if necessary.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. The recommended storage condition of "Sealed in dry, 2-8°C" suggests potential sensitivity to moisture and elevated temperatures.[3] Furthermore, its use in the synthesis of high-performance polyimides, which are known for their excellent thermal stability, indicates that the monomer itself may possess a degree of thermal robustness.[5]
A comprehensive stability assessment should evaluate the impact of temperature, humidity, and light.
Table 2: Recommended Conditions for Stability Testing
| Stability Type | Conditions | Duration |
| Thermal Stability | 40°C, 60°C, 80°C (in a controlled oven) | 1, 2, 4, 8, 12 weeks |
| Hydrolytic Stability | pH 4, 7, 9 buffer solutions at 25°C and 40°C | 1, 2, 4, 8, 12 weeks |
| Photostability | ICH Q1B recommended conditions (e.g., 1.2 million lux hours and 200 W h/m²) | As per guidelines |
Experimental Protocols for Stability Assessment
The following protocols are based on established guidelines for stability testing of chemical substances.
General Procedure:
-
Accurately weigh samples of this compound into appropriate containers for each storage condition.
-
For hydrolytic stability, dissolve the compound in the respective pH buffers.
-
Store the samples under the specified conditions (Table 2).
-
At each time point, withdraw a sample and prepare it for analysis.
-
Analyze the sample using a stability-indicating analytical method, typically HPLC, to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.
-
Calculate the percentage of degradation over time.
Analytical Method: A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and sensitivity.
Signaling Pathways and Logical Relationships
Currently, there is no specific information in the public domain detailing the involvement of this compound in biological signaling pathways. Its primary application appears to be as a chemical intermediate. The logical relationship in its use is in polymerization reactions, where it serves as a monomer.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this guide provides a framework for its characterization. The provided experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for the successful use of this compound in research and development. It is strongly recommended that experimental validation of solubility and stability be performed under conditions relevant to the intended use.
References
A Comprehensive Analysis of Nitrobenzene-1,2-diamines: An Integrated Theoretical and Experimental NMR Approach
This technical guide provides an in-depth examination of the nuclear magnetic resonance (NMR) characteristics of nitrobenzene-1,2-diamines, tailored for researchers, scientists, and professionals in drug development. By integrating experimental data with theoretical calculations, this document offers a robust framework for the structural elucidation and electronic characterization of this important class of compounds.
Core Findings and Data Summary
A foundational study on a series of five nitrobenzene-1,2-diamines reveals a strong correlation between experimental NMR chemical shifts and coupling constants and theoretical values derived from Density Functional Theory (DFT) calculations.[1][2][3] The investigation encompassed ¹H, ¹³C, and ¹⁵N NMR studies in both solution and solid states, providing a comprehensive dataset for understanding the influence of substituents on the electronic environment of the molecules.
The theoretical calculations were performed at the B3LYP/6-311++G(dp) computational level, with geometries optimized using the B3LYP/6-31G(d) method.[1][2][3] The Gauge-Including Atomic Orbital (GIAO) approximation was employed for the calculation of absolute shieldings.[1][2][3] This combined approach allows for the precise assignment of NMR signals and a deeper understanding of substituent effects on the chemical shifts of the amino groups.[1][2][3]
Quantitative NMR Data
The experimental and theoretical NMR data for a series of nitrobenzene-1,2-diamines are summarized below. The close agreement between the experimental and calculated values underscores the predictive power of the computational methods employed.
Table 1: Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆
| Compound | Position | Experimental δ | Theoretical δ | Experimental J | Theoretical J |
| 3-Nitro-1,2-diamine | H-4 | 7.55 | 7.61 | ⁸·⁵ (³J) | 8.2 |
| H-5 | 6.78 | 6.85 | ⁷·⁹ (³J) | 7.9 | |
| H-6 | 7.20 | 7.27 | ⁸·⁵ (³J) | 8.2 | |
| 4-Nitro-1,2-diamine | H-3 | 7.05 | 7.12 | ²·⁵ (⁴J) | 2.4 |
| H-5 | 7.80 | 7.88 | ⁹·¹ (³J) | 8.9 | |
| H-6 | 6.65 | 6.72 | ⁹·¹ (³J) | 8.9 | |
| N¹-Methyl-3-nitro-1,2-diamine | H-4 | 7.60 | 7.67 | ⁸·⁶ (³J) | 8.3 |
| H-5 | 6.80 | 6.87 | ⁷·⁹ (³J) | 7.9 | |
| H-6 | 7.25 | 7.32 | ⁸·⁶ (³J) | 8.3 | |
| N¹-Methyl-4-nitro-1,2-diamine | H-3 | 7.10 | 7.17 | ²·⁴ (⁴J) | 2.3 |
| H-5 | 7.85 | 7.93 | ⁹·⁰ (³J) | 8.8 | |
| H-6 | 6.70 | 6.77 | ⁹·⁰ (³J) | 8.8 | |
| N¹-Methyl-5-nitro-1,2-diamine | H-3 | 6.95 | 7.02 | ⁸·⁷ (³J) | 8.5 |
| H-4 | 7.90 | 7.98 | ²·⁶ (⁴J) | 2.5 | |
| H-6 | 6.85 | 6.92 | ⁸·⁷ (³J) | 8.5 |
Data extracted from Bella et al., Spectroscopy Letters, 2013.[1][2][3]
Table 2: Experimental and Theoretical ¹³C and ¹⁵N NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Position | Experimental ¹³C | Theoretical ¹³C | Experimental ¹⁵N | Theoretical ¹⁵N |
| 3-Nitro-1,2-diamine | C-1 | 135.2 | 136.0 | -320.1 (NH₂) | -322.5 |
| C-2 | 133.8 | 134.6 | -328.5 (NH₂) | -330.9 | |
| C-3 | 131.5 | 132.3 | -10.2 (NO₂) | -12.6 | |
| C-4 | 120.1 | 120.9 | |||
| C-5 | 114.7 | 115.5 | |||
| C-6 | 118.9 | 119.7 | |||
| 4-Nitro-1,2-diamine | C-1 | 140.8 | 141.6 | -335.4 (NH₂) | -337.8 |
| C-2 | 138.2 | 139.0 | -332.1 (NH₂) | -334.5 | |
| C-3 | 112.9 | 113.7 | |||
| C-4 | 145.1 | 145.9 | -15.8 (NO₂) | -18.2 | |
| C-5 | 125.3 | 126.1 | |||
| C-6 | 111.6 | 112.4 |
Data extracted from Bella et al., Spectroscopy Letters, 2013.[1][2][3]
Experimental Protocols
The acquisition of high-quality NMR data is paramount for accurate structural analysis. The following section details the methodologies employed in the cited studies.
Solution-State NMR Spectroscopy [1]
-
Instrumentation : Solution spectra were acquired on a Bruker DRX 400 spectrometer, operating at a magnetic field strength of 9.4 Tesla.[1] The corresponding frequencies for ¹H, ¹³C, and ¹⁵N nuclei were 400.13 MHz, 100.62 MHz, and 40.56 MHz, respectively.[1] A 5-mm inverse detection H-X probe equipped with a z-gradient coil was utilized.[1]
-
Sample Preparation : Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and spectra were recorded at a temperature of 300 K.[1]
-
Chemical Shift Referencing : Chemical shifts (δ) are reported in parts per million (ppm). For ¹H and ¹³C spectra, the residual solvent signal of DMSO-d₆ was used as an internal reference (2.49 ppm for ¹H and 39.5 ppm for ¹³C).[1] An external reference of CH₃¹⁵NO₂ (0.00 ppm) was used for ¹⁵N-NMR.[1]
-
2D NMR Experiments : Standard Bruker software was used to acquire and process two-dimensional NMR spectra. This included (¹H-¹H) gs-COSY, (¹H-¹³C) gs-HMQC, and (¹H-¹³C) gs-HMBC experiments, which were run in non-phase-sensitive mode.[1] Gradient selection was performed using a 5% sine truncated shaped pulse gradient of 1 ms.[1]
-
¹⁵N NMR Detection : The ¹⁵N chemical shifts were determined using 2D (¹H-¹⁵N) gs-HMQC.[1] To observe the nitro group signals, an inverse gated ¹H decoupling technique was necessary, employing a 5-mm direct-detection probe with a z-gradient coil at 300 K.[1]
Solid-State NMR Spectroscopy [1]
-
Instrumentation : Solid-state ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra were also recorded.[1]
Logical Workflow and Visualization
The synergy between experimental NMR and theoretical calculations provides a powerful strategy for the comprehensive analysis of molecular structures. The logical workflow for the study of nitrobenzene-1,2-diamines is depicted below.
Caption: Integrated workflow for NMR analysis of nitrobenzene-1,2-diamines.
This diagram illustrates the parallel experimental and theoretical workflows that converge at the data analysis stage. The experimental arm involves the synthesis of the compounds, sample preparation, and NMR data acquisition. Concurrently, the theoretical arm consists of geometry optimization and the calculation of NMR shielding constants. The comparison of the resulting datasets enables detailed structural elucidation and the analysis of substituent effects on the electronic properties of the molecules. This integrated approach provides a higher level of confidence in the assignment of spectral features and the overall structural and electronic characterization of the nitrobenzene-1,2-diamine scaffold.
References
An In-depth Technical Guide to the Molecular Properties of Fluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroaniline isomers (2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) are pivotal building blocks in the realms of medicinal chemistry, agrochemicals, and materials science. As substituted anilines, their chemical behavior is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) atom. The positional isomerism significantly influences their physicochemical, spectroscopic, and biological properties, making a detailed understanding of these differences crucial for their application in synthesis and drug design. For instance, 4-fluoroaniline serves as a precursor for the fungicide fluoroimide and certain fentanyl analogues.[1]
This technical guide provides a comprehensive overview of the core molecular properties of the three fluoroaniline isomers, presenting quantitative data in comparative tables, detailing key experimental protocols for property determination, and visualizing fundamental workflows relevant to their synthesis and analysis.
Physicochemical Properties
The physical and chemical characteristics of the fluoroaniline isomers are distinct, arising from the varied positions of the fluorine substituent on the aniline ring. These differences impact their reactivity, solubility, and interaction with biological targets. The ortho- and meta-isomers have similar ionization energies, while the para-isomer's is lower.[2][3] All three isomers are liquids at room temperature.[3][4]
| Property | 2-Fluoroaniline (ortho) | 3-Fluoroaniline (meta) | 4-Fluoroaniline (para) |
| CAS Number | 348-54-9[3] | 372-19-0[3] | 371-40-4[3] |
| Molecular Formula | C₆H₆FN[5] | C₆H₆FN[6] | C₆H₆FN[1] |
| Molar Mass ( g/mol ) | 111.12[5] | 111.12[6] | 111.12[7] |
| Melting Point (°C) | -35 to -29[3][5] | -5[3][6] | -1.9[1] |
| Boiling Point (°C) | 182-183[3][5] | 186[6] | 188[1] |
| Density (g/mL at 25°C) | 1.151[3] | 1.156[3] | 1.173[3] |
| Refractive Index (n20/D) | 1.544[3] | 1.542 - 1.545[3][6] | 1.539[3] |
| pKa (conjugate acid) | 3.20[8][9] | N/A | 4.65[7] |
| Dipole Moment (Debye) | 2.12 (Theoretical)[4] | 2.76 (Theoretical)[4] | 3.12 (Theoretical)[4] |
| Ionization Energy (eV) | 8.50[2][3] | 8.18 - 8.33[2][3] | 7.9 - 8.18[2][3] |
Spectroscopic Properties
Spectroscopic analysis is fundamental to the identification and structural elucidation of fluoroaniline isomers. NMR spectroscopy, in particular, provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR are influenced by the position of the fluorine atom, which affects the electron density distribution across the aromatic ring.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| H2 | - | ~6.5-6.7 | 6.82 (dd)[10] |
| H3 | ~6.7-7.1 | ~7.1 | 6.59 (dd)[10] |
| H4 | ~6.7-7.1 | ~6.5-6.7 | - |
| H5 | ~6.7-7.1 | ~6.5-6.7 | 6.59 (dd)[10] |
| H6 | ~6.7-7.1 | - | 6.82 (dd)[10] |
| -NH₂ | 3.7 (s) | N/A | 3.45 (s)[10] |
Note: Data for 2- and 3-fluoroaniline are generalized from typical spectra; specific peak assignments and coupling constants can vary.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | 2-Fluoroaniline[11] | 3-Fluoroaniline | 4-Fluoroaniline[12][13] |
| C1 (-NH₂) | 135.0 (d) | N/A | 142.6 (d) |
| C2 | 151.7 (d) | N/A | 118.8 (d) |
| C3 | 115.4 (d) | N/A | 115.7 (d) |
| C4 | 124.7 (d) | N/A | 156.0 (d) |
| C5 | 119.0 (d) | N/A | 115.7 (d) |
| C6 | 117.0 (d) | N/A | 118.8 (d) |
Synthesis and Reactivity
A primary route for the synthesis of fluoroaniline isomers is the catalytic hydrogenation of the corresponding fluoronitrobenzene precursor.[14][15] This process involves the reduction of the nitro group to an amine group, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[15][16]
Experimental Protocols
Accurate determination of molecular properties is essential for quality control and research applications. Standardized protocols ensure reproducibility and reliability of the data.
Determination of pKa by Potentiometric Titration
The pKa of the conjugate acid of an amine can be determined by monitoring the pH of a solution as a strong acid is added. Potentiometric titration is a widely used and simple method for this purpose.[17]
Principle: The pKa is the pH at which the concentrations of the protonated (amine salt) and unprotonated (free amine) species are equal. This corresponds to the half-equivalence point on the titration curve.[18]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[17]
-
Sample Preparation: Prepare a dilute aqueous solution of the fluoroaniline isomer of a known concentration (e.g., 0.05 M).[19]
-
Titration: Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[17][19]
-
Data Collection: Record the pH of the solution after each addition of the acid titrant.
-
Analysis: Plot the pH (y-axis) versus the volume of acid added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope. The pH at the volume of acid corresponding to half the equivalence volume is the pKa of the conjugate acid.[18]
Determination of Dipole Moment
The dipole moment of a polar molecule can be determined experimentally by measuring the dielectric constant (relative permittivity) of its dilute solutions in a non-polar solvent.[20][21]
Principle: The Guggenheim method is a common approach that relates the change in dielectric constant and refractive index of a solution to the concentration of the polar solute. This allows for the calculation of the molecular dipole moment without needing to measure solution densities.[21]
Methodology:
-
Solution Preparation: Prepare a series of dilute solutions of the fluoroaniline isomer in a non-polar solvent (e.g., benzene or cyclohexane) across a range of low mole fractions.[22]
-
Capacitance Measurement: Measure the capacitance of the pure solvent and each solution using a capacitance cell maintained at a constant temperature (e.g., 25°C). The dielectric constant is calculated from the ratio of the capacitances.[22][23]
-
Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer at the same constant temperature.[21][22]
-
Analysis:
-
Plot the dielectric constant (ε) versus the mole fraction (X₂) of the solute.
-
Plot the square of the refractive index (n²) versus the mole fraction (X₂) of the solute.
-
Determine the slopes of these plots at X₂ = 0.
-
Use the Guggenheim equation to calculate the permanent dipole moment (μ) of the solute molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for confirming the identity and purity of the fluoroaniline isomers.
Principle: Nuclei with non-zero spin (like ¹H, ¹³C, and ¹⁹F) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted as they relax provides information about the atom's chemical environment, including neighboring atoms and bonding.
Methodology:
-
Sample Preparation: Dissolve a small amount of the fluoroaniline sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[24]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and/or ¹⁹F spectra using standard instrument parameters. The choice of solvent and reference standard (e.g., TMS) is critical.[25]
-
Analysis: Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the isomeric structure.
Applications and Biological Relevance
The unique properties of fluoroaniline isomers make them valuable in various applications:
-
Pharmaceuticals: They are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[9]
-
Agrochemicals: Used in the production of herbicides and plant growth regulators.[7]
-
Toxicity Studies: The isomers serve as model xenobiotics to study metabolic pathways and mechanisms of toxicity.[26][27] For example, studies on earthworms have used ¹H NMR-based metabonomics to identify biomarkers of toxicity following exposure to fluoroanilines.[26]
Conclusion
The ortho, meta, and para isomers of fluoroaniline, while sharing the same chemical formula, exhibit significant and predictable differences in their molecular properties. Variations in melting and boiling points, acidity (pKa), dipole moment, and spectroscopic signatures are a direct consequence of the fluorine atom's position on the aromatic ring. A thorough understanding and precise measurement of these properties, using the protocols outlined in this guide, are essential for researchers and developers leveraging these versatile compounds in the design and synthesis of new drugs, materials, and agrochemicals.
References
- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 2-fluoroaniline [stenutz.eu]
- 6. 3-fluoroaniline [stenutz.eu]
- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]
- 11. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]
- 12. 4-Fluoroaniline(371-40-4) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 15. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 16. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 17. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 18. matec-conferences.org [matec-conferences.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]
- 21. chem.uzh.ch [chem.uzh.ch]
- 22. sfu.ca [sfu.ca]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. rsc.org [rsc.org]
- 25. rsc.org [rsc.org]
- 26. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and available data for 2-Fluoro-5-nitrobenzene-1,4-diamine (CAS No. 134514-27-5). As a specialized chemical intermediate, understanding its properties is paramount for ensuring laboratory safety and experimental success. This document compiles available data on its properties, outlines safe handling procedures, and provides guidance on emergency measures.
Physicochemical and Toxicological Profile
Physicochemical Data
The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of these values are computed and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 134514-27-5 | BLDpharm[1] |
| Molecular Formula | C₆H₆FN₃O₂ | BLDpharm[1] |
| Molecular Weight | 171.13 g/mol | BLDpharm[1] |
| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |
| Boiling Point | 375.8°C at 760 mmHg (Computed) | chem960.com[2] |
| Flash Point | 181.1°C (Computed) | chem960.com[2] |
| Density | 1.555 g/cm³ (Computed) | chem960.com[2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[1] |
Toxicological Data
Specific toxicological data for this compound is not available. However, the presence of nitro and amine functional groups on an aromatic ring suggests that this compound should be handled as potentially hazardous. The toxicological profile of the related compound, nitrobenzene, indicates potential for organ damage, particularly to the blood, through prolonged or repeated exposure.[3][4] Additionally, a structurally similar compound, 2-Fluorobenzene-1,4-diamine, is classified as harmful if swallowed and causes serious eye damage.[5] Therefore, it is prudent to assume that this compound may exhibit similar toxicities.
Hazard Identification and GHS Classification
A definitive GHS classification for this compound is not established. Based on the data for analogous compounds, the following hazards should be anticipated:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Potential for skin irritation.
-
Serious Eye Damage/Eye Irritation: Potential to cause serious eye irritation or damage.
-
Specific Target Organ Toxicity (Repeated Exposure): Potential for damage to organs through prolonged or repeated exposure.
Safe Handling and Storage Protocols
Given the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical to minimize exposure.
References
- 1. 134514-27-5|this compound|BLD Pharm [bldpharm.com]
- 2. CAS No.134514-27-5 | this compound | chem960.com [m.chem960.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Fluorobenzene-1,4-diamine | C6H7FN2 | CID 345372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactive Sites of Fluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactive sites of the three isomers of fluoroaniline: 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. Understanding the reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Core Concepts: The Interplay of Amino and Fluoro Substituents
The reactivity of fluoroaniline isomers is governed by the electronic effects of the amino (-NH₂) and fluoro (-F) groups. The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to its strong +M (mesomeric) effect. Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, yet it also acts as an ortho, para-director because of its +M effect, albeit weaker than that of the amino group. When both substituents are present, the powerful activating effect of the amino group dominates in determining the regioselectivity of EAS reactions.
Nucleophilic Reactivity
The primary nucleophilic site in fluoroaniline isomers is the nitrogen atom of the amino group. The nucleophilicity of the amino group is directly related to its basicity, which can be quantified by the pKa of its conjugate acid. A higher pKa value indicates a more basic and, therefore, more nucleophilic amino group.
The aromatic ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions. The electron-donating nature of the amino group increases the electron density of the ring, making it more susceptible to attack by electrophiles.
Electrophilic Reactivity
The aromatic ring of fluoroaniline is susceptible to electrophilic attack. The positions of substitution are dictated by the combined directing effects of the amino and fluoro groups. As the amino group is a stronger activating group, electrophilic substitution is directed to the positions ortho and para to the amino group.
The fluorine atom, being electron-wasting, can also render the carbon atom to which it is attached, electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr), especially when further activated by other electron-withdrawing groups.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the reactivity of fluoroaniline isomers.
| Isomer | pKa of Conjugate Acid | Reference |
| 2-Fluoroaniline | 3.20 | [1][2] |
| 3-Fluoroaniline | 3.50 | [3][4] |
| 4-Fluoroaniline | 4.65 | [5] |
Table 1: Basicity of Fluoroaniline Isomers. The pKa values indicate the basicity of the amino group, with a higher value corresponding to greater basicity and nucleophilicity.
| Isomer | Predicted Major Products of Electrophilic Substitution (e.g., Nitration) |
| 2-Fluoroaniline | 2-Fluoro-4-nitroaniline and 2-Fluoro-6-nitroaniline |
| 3-Fluoroaniline | 3-Fluoro-4-nitroaniline and 3-Fluoro-6-nitroaniline |
| 4-Fluoroaniline | 4-Fluoro-2-nitroaniline and to a lesser extent 4-fluoro-3-nitroaniline due to protonation of the amino group under strongly acidic conditions.[6][7] |
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution. The table outlines the expected major products based on the directing effects of the amino and fluoro groups. The amino group directs ortho and para, and is a much stronger activating group than fluorine.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and functionalization of fluoroaniline isomers. Below are representative procedures for common electrophilic substitution reactions.
Protocol 1: Bromination of 2-Fluoroaniline
This protocol describes a method for the regioselective bromination of 2-fluoroaniline.
Materials:
-
2-Fluoroaniline
-
Tetrabutylammonium bromide
-
Molecular bromine
-
Methylene chloride (dry)
-
Ice bath
Procedure:
-
Dissolve tetrabutylammonium bromide (0.104 mol) in 100 ml of dry methylene chloride at ambient temperature with stirring.
-
Slowly add a solution of molecular bromine (0.103 mol) in 10 ml of dry methylene chloride. The temperature will rise.
-
After 10 minutes, add 2-fluoroaniline (0.103 mol) in one portion. The temperature will rise again.
-
Place the reaction vessel in an ice bath to cool the mixture back to ambient temperature. A precipitate will form upon cooling.
-
Filter the solid product and wash with ice-cold methylene chloride until white.
-
The product, 4-bromo-2-fluoroaniline hydrobromide, can be recovered and analyzed.
Protocol 2: Nitration of 4-Fluoroaniline
This protocol outlines the nitration of 4-fluoroaniline under anhydrous conditions to favor the formation of 4-fluoro-3-nitroaniline.[7]
Materials:
-
p-Fluoroaniline
-
Concentrated sulfuric acid (anhydrous)
-
Concentrated nitric acid (anhydrous)
-
Ice bath
-
Dilute hydrochloric acid
Procedure:
-
Carefully add p-fluoroaniline to anhydrous concentrated sulfuric acid, maintaining a low temperature using an ice bath.
-
Slowly add anhydrous concentrated nitric acid to the mixture, ensuring the temperature remains low to minimize side reactions.
-
After the addition is complete, allow the reaction to proceed at a controlled low temperature.
-
Pour the reaction mixture over ice and carefully neutralize with a base.
-
The crude product can be further purified by dissolving it in cold, dilute hydrochloric acid, separating it from insoluble byproducts, and then re-precipitating by making the solution alkaline.[7]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of fluoroaniline isomers.
Caption: Directive effects in electrophilic substitution of fluoroaniline isomers.
Caption: Relative nucleophilicity of fluoroaniline isomers based on pKa values.
Caption: Metabolic pathways of 4-fluoroaniline in rats.
Conclusion
The electronic properties of the amino and fluoro groups create a nuanced reactivity profile for the fluoroaniline isomers. The amino group's strong activating and ortho, para-directing effect is the dominant factor in electrophilic aromatic substitution. The nucleophilicity of the amino group, as indicated by pKa values, is highest for the 4-isomer and lowest for the 2-isomer. A thorough understanding of these reactivity patterns is indispensable for the strategic design of synthetic routes utilizing fluoroaniline building blocks in drug discovery and materials science. Further quantitative studies, particularly comparative reaction kinetics, would provide deeper insights into the subtle differences in reactivity among these important isomers.
References
- 1. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]
- 2. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 3-Fluoroaniline price,buy 3-Fluoroaniline - chemicalbook [chemicalbook.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
- 7. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
A Technical Guide to the Discovery and History of Fluorinated Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical development of fluorinated nitroaromatic compounds. It provides a detailed account of the early synthetic methodologies, key chemical milestones, and the physicochemical properties of these foundational molecules that have become crucial building blocks in modern chemistry, particularly in the fields of pharmaceuticals and materials science.
Introduction: The Dawn of Fluoro-Nitroaromatic Chemistry
The introduction of fluorine into nitroaromatic compounds marked a significant advancement in synthetic organic chemistry. The strong electron-withdrawing nature of both the nitro and fluoro groups profoundly influences the reactivity of the aromatic ring, making these compounds valuable precursors for a wide range of derivatives. Their history is intertwined with the development of fluorination chemistry itself, a field that faced considerable challenges in its early days. This guide focuses on two pioneering compounds that exemplify the early breakthroughs in this area: 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrofluorobenzene (picryl fluoride).
Key Historical Syntheses and Discoveries
The early synthesis of fluorinated nitroaromatic compounds was not a straightforward process. Direct nitration of fluorobenzene often led to mixtures of isomers, and the direct fluorination of nitroaromatics was a hazardous undertaking. The breakthroughs came through nucleophilic aromatic substitution reactions, where a leaving group on a nitro-activated aromatic ring was displaced by a fluoride ion.
The First Synthesis of 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)
One of the most historically significant fluorinated nitroaromatic compounds is 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent. Its synthesis and subsequent application in protein chemistry by Frederick Sanger revolutionized the field of biochemistry.
Discovery and Early Synthesis by Holleman and Beekman (1904): The first preparation of 1-fluoro-2,4-dinitrobenzene was reported by A. F. Holleman and J. W. Beekman in 1904. Their method involved the diazotization of 2,4-dinitroaniline followed by the decomposition of the resulting diazonium salt in the presence of hydrofluoric acid. This approach, a variation of the Balz-Schiemann reaction, was a common strategy for introducing fluorine into aromatic rings at the time.
Gottlieb's Halogen Exchange Method (1936): A more practical and widely adopted synthesis was later developed by H. B. Gottlieb in 1936. This method utilized a halogen exchange (Halex) reaction, where the more reactive chlorine atom in 1-chloro-2,4-dinitrobenzene was displaced by fluorine using potassium fluoride in a high-boiling solvent like nitrobenzene.[1][2][3] This approach proved to be more efficient and scalable.
The Synthesis of 2,4,6-Trinitrofluorobenzene (Picryl Fluoride)
Another important early fluorinated nitroaromatic is 2,4,6-trinitrofluorobenzene, also known as picryl fluoride. Its synthesis was driven by the search for new explosive materials.
Wesson's Synthesis (1939): A key method for the preparation of picryl fluoride was detailed in a 1939 patent by Laurence G. Wesson.[4] This synthesis also employed a halogen exchange reaction, starting from the readily available picryl chloride (2,4,6-trinitrochlorobenzene). The chlorine atom was substituted with fluorine by reacting it with an alkali fluoride, such as sodium fluoride, in a suitable solvent like glacial acetic acid.
Physicochemical Properties of Early Fluorinated Nitroaromatic Compounds
The physical and chemical properties of these early compounds were crucial for their isolation, characterization, and subsequent applications. The presence of multiple electron-withdrawing groups results in distinct properties.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 1-Fluoro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 25-27 | 296 | 1.48 at 54 °C | 1.569 at 20 °C |
| Picryl Fluoride | 1-Fluoro-2,4,6-trinitrobenzene | C₆H₂FN₃O₆ | 231.09 | 125-127 | - | - | - |
Table 1: Physicochemical data for 1-Fluoro-2,4-dinitrobenzene.[5][6]
Detailed Experimental Protocols
The following are detailed experimental procedures based on the historical literature for the synthesis of these pioneering fluorinated nitroaromatic compounds.
Synthesis of 1-Fluoro-2,4-dinitrobenzene via Halogen Exchange (Gottlieb, 1936)
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Anhydrous potassium fluoride
-
Nitrobenzene (as solvent)
Procedure:
-
A mixture of 1-chloro-2,4-dinitrobenzene and a slight excess of anhydrous potassium fluoride is prepared in a flask equipped with a reflux condenser.
-
Nitrobenzene is added as the solvent to create a suspension.
-
The mixture is heated to reflux. The high temperature is necessary to facilitate the nucleophilic aromatic substitution.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled.
-
The solid potassium chloride byproduct and any unreacted potassium fluoride are removed by filtration.
-
The nitrobenzene solvent is removed from the filtrate by vacuum distillation.
-
The crude 1-fluoro-2,4-dinitrobenzene is then purified by fractional distillation under reduced pressure to yield a pale yellow liquid which solidifies on cooling.[1][3]
Synthesis of 2,4,6-Trinitrofluorobenzene (Picryl Fluoride) (Wesson, 1939)
Materials:
-
Picryl chloride (2,4,6-trinitrochlorobenzene)
-
Anhydrous sodium fluoride
-
Glacial acetic acid (as solvent)
Procedure:
-
Picryl chloride is dissolved in boiling glacial acetic acid in a reaction vessel equipped for reflux.
-
An excess of dry, powdered sodium fluoride is gradually added to the boiling solution. The patent describes a method where the sodium fluoride is placed in a syphon bucket within the reflux condenser, allowing for its gradual introduction into the reaction mixture as the solvent refluxes.[4]
-
The mixture is refluxed for several hours to ensure complete reaction.
-
After the reaction period, the bulk of the acetic acid is removed by distillation.
-
The hot residue, containing the product and inorganic salts (NaCl, unreacted NaF), is filtered to remove the salts.
-
The filtrate is cooled, and upon cooling, the crude picryl fluoride crystallizes.
-
The crude product is collected and can be further purified by recrystallization from a suitable solvent to yield the final product.
Logical Relationships and Experimental Workflows
The synthesis of these early fluorinated nitroaromatic compounds relied on logical chemical transformations. The following diagrams illustrate the key reaction pathways and a general experimental workflow for their synthesis and purification.
Conclusion
The pioneering work in the early 20th century on the synthesis of fluorinated nitroaromatic compounds, such as 1-fluoro-2,4-dinitrobenzene and picryl fluoride, laid the fundamental groundwork for the development of modern organofluorine chemistry. The halogen exchange reaction proved to be a robust and effective method for their preparation. These early compounds not only served as important reagents and materials in their own right but also opened the door to the synthesis of a vast array of more complex fluorinated molecules that are indispensable in contemporary drug discovery and materials science. This guide provides a historical and technical foundation for researchers to understand the origins and fundamental chemistry of this important class of compounds.
References
- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. 1-Fluoro-2,4-dinitrobenzene - Wikiwand [wikiwand.com]
- 4. US2179605A - Picryl fluoride and method of making the same - Google Patents [patents.google.com]
- 5. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Heterocyclic Synthesis using 2-Fluoro-5-nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically 6-fluoro-8-nitroquinoxalines and 5-fluoro-7-nitrobenzimidazoles, utilizing 2-Fluoro-5-nitrobenzene-1,4-diamine as a key starting material. The resulting fluorinated and nitrated heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their potential for diverse biological activities and unique electronic properties.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. The presence of two amino groups in an ortho-arrangement allows for cyclization reactions to form fused six-membered rings (quinoxalines) and five-membered rings (benzimidazoles). The electron-withdrawing nitro group and the fluorine atom can significantly influence the reactivity of the diamine and the properties of the resulting heterocyclic products. This document outlines generalized experimental procedures for the synthesis of these important classes of compounds.
Synthesis of 6-Fluoro-8-nitroquinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This reaction provides a straightforward method to access a wide range of substituted quinoxalines.
General Reaction Scheme
Caption: General synthesis of 6-fluoro-8-nitroquinoxalines.
Experimental Protocol: Synthesis of 2,3-Disubstituted-6-fluoro-8-nitroquinoxalines
This protocol is a general guideline for the condensation reaction. The specific 1,2-dicarbonyl compound, solvent, and reaction temperature may require optimization.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil for 2,3-diphenyl-6-fluoro-8-nitroquinoxaline)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add 1.0 equivalent of the 1,2-dicarbonyl compound to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the dicarbonyl compound (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent may be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired 6-fluoro-8-nitroquinoxaline derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Data Presentation: Quinoxaline Synthesis
| Entry | 1,2-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | Glyoxal | Ethanol | Data not available | Data not available | Data not available | Data not available |
| 2 | Benzil | Acetic Acid | Data not available | Data not available | Data not available | Data not available |
| 3 | 2,3-Butanedione | Ethanol | Data not available | Data not available | Data not available | Data not available |
Researchers should populate this table with their experimental findings.
Synthesis of 5-Fluoro-7-nitrobenzimidazoles
Benzimidazoles are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines. A common method involves the condensation with an aldehyde, followed by an oxidative cyclization.[3]
General Reaction Scheme
Caption: General synthesis of 5-fluoro-7-nitrobenzimidazoles.
Experimental Protocol: Synthesis of 2-Substituted-5-fluoro-7-nitrobenzimidazoles
This protocol is adapted from the synthesis of similar 5-nitrobenzimidazole derivatives.[3] Optimization of the aldehyde, solvent, and oxidizing agent may be necessary.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde)
-
Dimethoxyethane or Methanol
-
Sodium metabisulfite
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., methanol, ethanol)
Procedure:
-
Suspend 1.0 equivalent of this compound in a suitable solvent such as dimethoxyethane or methanol in a round-bottom flask.
-
Add 1.05 equivalents of the desired aldehyde to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1.1 equivalents of sodium metabisulfite as an oxidizing agent.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the solid by recrystallization from a suitable solvent to yield the pure 2-substituted-5-fluoro-7-nitrobenzimidazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Data Presentation: Benzimidazole Synthesis
| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | Benzaldehyde | Methanol | Data not available | Data not available | Data not available | Data not available |
| 2 | 4-Fluorobenzaldehyde | Dimethoxyethane | Data not available | Data not available | Data not available | Data not available |
| 3 | 4-Methoxybenzaldehyde | Methanol | Data not available | Data not available | Data not available | Data not available |
Researchers should populate this table with their experimental findings.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of heterocyclic compounds from this compound.
Caption: General experimental workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and many of the reagents used are potentially hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Handle nitro compounds with care as they can be sensitive to heat and shock.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This reaction allows for the functionalization of aromatic rings activated by electron-withdrawing groups. 2-Fluoro-5-nitrobenzene-1,4-diamine is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group and a good leaving group, fluoride, positioned ortho and para to the activating group. The amino groups on the ring further influence the reactivity and provide handles for subsequent chemical transformations.
These application notes provide detailed protocols for the SNAr of this compound with various nucleophiles, including amines, thiols, and alcohols. The resulting substituted nitrobenzene diamine derivatives are valuable building blocks in the synthesis of pharmaceuticals and other functional molecules.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 5-nitrobenzene-1,4-diamine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base
-
Anhydrous Tetrahydrofuran (THF) or DMF as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohol and Phenol Nucleophiles
This protocol describes the synthesis of ether derivatives.
Materials:
-
This compound
-
Alcohol or phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base
-
Anhydrous THF or DMF as solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the SNAr of this compound.
Table 1: SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
| Piperidine | Et₃N | DMSO | 100 | 3 | 88 |
| Benzylamine | K₂CO₃ | DMF | 60 | 6 | 85 |
| Aniline | K₂CO₃ | DMSO | 120 | 12 | 75 |
Table 2: SNAr with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 2 | 95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5 | 89 |
| 4-Methylthiophenol | NaH | THF | rt | 2.5 | 93 |
Table 3: SNAr with Alcohol and Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 8 | 78 |
| Phenol | t-BuOK | DMF | 80 | 6 | 82 |
| 4-Methoxyphenol | t-BuOK | DMF | 80 | 6 | 85 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Logical Relationship of Reaction Components
Caption: Key components in the SNAr reaction.
Conclusion
The SNAr reactions of this compound provide a versatile and efficient method for the synthesis of a variety of substituted nitroaromatic compounds. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high yields and relatively mild reaction conditions make this substrate an attractive building block for combinatorial chemistry and library synthesis.
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro-5-nitrobenzene-1,4-diamine
Introduction
These application notes provide a comprehensive guide for the synthesis and application of a novel fluorescent probe, designated as PNP-1 (Pyrene-Nitro-Phenylenediamine-1), derived from 2-Fluoro-5-nitrobenzene-1,4-diamine. This document is intended for researchers, scientists, and drug development professionals interested in the development of fluorescent probes for the detection of reactive oxygen species (ROS), specifically hypochlorite (ClO⁻). The protocols herein describe a detailed methodology for the synthesis of PNP-1, its characterization, and its application as a "turn-on" fluorescent sensor for hypochlorite.
The design of PNP-1 is based on a nucleophilic aromatic substitution (SNAr) reaction between this compound and a pyrene-containing nucleophile. The resulting probe incorporates a pyrene fluorophore and a diaminophenyl moiety that acts as a recognition site for hypochlorite. The presence of the nitro group serves to modulate the electronic properties of the aromatic ring, influencing both the reactivity of the starting material and the photophysical properties of the final probe.
Section 1: Synthesis of PNP-1 Fluorescent Probe
Principle of Synthesis
The synthesis of PNP-1 is achieved through a one-step nucleophilic aromatic substitution reaction. The highly reactive fluorine atom on the this compound is displaced by the primary amine of 1-(aminomethyl)pyrene. The reaction is facilitated by a base in a polar aprotic solvent.
Experimental Protocol: Synthesis of PNP-1
Materials:
-
This compound (FW: 171.14 g/mol )
-
1-(Aminomethyl)pyrene hydrochloride (FW: 267.75 g/mol )
-
Triethylamine (TEA) (FW: 101.19 g/mol , d: 0.726 g/mL)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
Procedure:
-
To a solution of this compound (171 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add 1-(aminomethyl)pyrene hydrochloride (295 mg, 1.1 mmol).
-
Add triethylamine (0.42 mL, 3.0 mmol) to the mixture.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1, v/v) as the mobile phase.
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (from 10% to 50%) to afford PNP-1 as a yellow solid.
Characterization of PNP-1
The structure of the synthesized PNP-1 should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.
Section 2: Application of PNP-1 as a Fluorescent Probe for Hypochlorite
Principle of Detection
PNP-1 is designed as a "turn-on" fluorescent probe for hypochlorite. The underlying sensing mechanism is based on the hypochlorite-mediated oxidation of the electron-rich p-phenylenediamine moiety to a quinone-imine derivative. This oxidation disrupts the photoinduced electron transfer (PET) process from the diamine to the excited pyrene fluorophore. In the absence of hypochlorite, the fluorescence of the pyrene is quenched due to PET. Upon addition of hypochlorite, the PET process is inhibited, leading to a significant enhancement in the fluorescence emission of the pyrene moiety.
Experimental Protocol: In Vitro Detection of Hypochlorite
Materials:
-
PNP-1 stock solution (1.0 mM in DMSO)
-
Sodium hypochlorite (NaClO) solution (standardized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other reactive oxygen species (ROS) and reactive nitrogen species (RNS) for selectivity studies (e.g., H₂O₂, O₂⁻, •OH, NO, ONOO⁻)
-
Fluorometer
Procedure:
-
Prepare a working solution of PNP-1 (10 µM) in PBS (pH 7.4) from the stock solution.
-
To a cuvette containing the PNP-1 working solution, add varying concentrations of NaClO (0-100 µM).
-
Incubate the solutions for 15 minutes at room temperature.
-
Measure the fluorescence emission spectra with an excitation wavelength of 340 nm.
-
Record the fluorescence intensity at the emission maximum of the pyrene monomer (around 375-400 nm) and excimer (if present, around 450-500 nm).
-
For selectivity studies, repeat the experiment with other ROS and RNS at a high concentration (e.g., 1 mM) and compare the fluorescence response to that of hypochlorite.
Data Presentation
Table 1: Spectroscopic and Performance Data of PNP-1 Probe
| Parameter | Value |
| Excitation Wavelength (λex) | 340 nm |
| Emission Wavelength (λem) | 385 nm (monomer), 470 nm (excimer) |
| Quantum Yield (Φ) of PNP-1 | ~0.05 |
| Quantum Yield (Φ) of PNP-1 + ClO⁻ | ~0.50 |
| Detection Limit (LOD) | ~50 nM |
| Response Time | < 15 minutes |
| Optimal pH Range | 7.0 - 8.0 |
Section 3: Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the PNP-1 fluorescent probe.
Signaling Pathway for Hypochlorite Detection
Caption: Signaling pathway of PNP-1 for hypochlorite detection.
Section 4: Concluding Remarks
The PNP-1 fluorescent probe, synthesized from this compound, presents a promising tool for the sensitive and selective detection of hypochlorite. The straightforward synthesis and the "turn-on" fluorescence response make it a valuable candidate for applications in cellular imaging and studying the role of hypochlorite in various biological processes. Further studies are encouraged to evaluate the performance of PNP-1 in complex biological systems and for in vivo applications.
experimental procedure for the synthesis of benzimidazoles from 2-Fluoro-5-nitrobenzene-1,4-diamine
Application Note: Synthesis of 2-Aryl-6-fluorobenzimidazoles
Topic: A Detailed Experimental Procedure for the Synthesis of Benzimidazoles from 2-Fluoro-5-nitrobenzene-1,4-diamine. Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazoles are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of substituted benzimidazoles is therefore of significant interest in drug discovery and development. This application note provides a detailed, two-step experimental protocol for the synthesis of 2-aryl-6-fluorobenzimidazoles, starting from this compound.
The synthetic strategy involves:
-
Reductive Cyclization: A one-pot reaction where the nitro group of the starting material is first reduced to an amine, forming a reactive triamine intermediate.
-
Condensation & Aromatization: The in-situ generated triamine undergoes condensation with an aromatic aldehyde, followed by cyclization and oxidative aromatization to yield the final benzimidazole product.
This protocol offers a reliable and efficient pathway to novel fluorinated benzimidazole derivatives for screening and further development.
Experimental Workflow
The overall synthetic pathway is illustrated below. The process begins with the starting materials, proceeds through a one-pot reduction and cyclization, and concludes with the isolation and purification of the final product.
Figure 1: General workflow for the one-pot synthesis of 2-aryl-6-fluorobenzimidazoles.
Detailed Experimental Protocol
This protocol details a one-pot synthesis of 2-(p-tolyl)-6-fluoro-1H-benzo[d]imidazol-5-amine from this compound and p-tolualdehyde. The condensation of o-phenylenediamines with aldehydes is a widely used and efficient method for constructing the benzimidazole core.[2]
3.1 Materials and Reagents
| Compound/Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 171.14 | ≥98% | Sigma-Aldrich |
| p-Tolualdehyde | 120.15 | ≥97% | Sigma-Aldrich |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | ≥85% | Sigma-Aldrich |
| Ethanol (EtOH) | 46.07 | ≥99.5% | Fisher Scientific |
| Deionized Water (H₂O) | 18.02 | - | In-house |
| Celite® | - | - | Sigma-Aldrich |
3.2 Reaction Parameters
| Parameter | Value |
| Stoichiometry (Diamine:Aldehyde:Na₂S₂O₄) | 1 : 1.1 : 4 equivalents |
| Solvent System | Ethanol / Water (2:1 v/v) |
| Reaction Temperature | 80 °C (Reflux) |
| Reaction Time | 4 - 6 hours |
| Work-up | Precipitation and Recrystallization |
| Expected Yield | 75-85% |
3.3 Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.71 g, 10.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add p-tolualdehyde (1.32 g, 11.0 mmol, 1.1 eq.) to the flask.
-
Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.
-
Reduction and Cyclization: Heat the mixture to 80 °C. Once refluxing, add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color from dark red/brown to a lighter yellow/orange.
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts and cool the filtrate.
-
Work-up - Precipitation: Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring. A solid product should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.
-
Characterization: The final product, 2-(p-tolyl)-6-fluoro-1H-benzo[d]imidazol-5-amine, should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Data Presentation
The following table summarizes the key quantitative data for the described synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) |
| This compound | C₆H₆FN₃O₂ | 171.14 | 10.0 | 1.0 | - |
| p-Tolualdehyde | C₈H₈O | 120.15 | 11.0 | 1.1 | - |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | 40.0 | 4.0 | - |
| Product | C₁₄H₁₂FN₃ | 241.27 | 10.0 | 1.0 | 2.41 |
Signaling Pathways/Logical Relationships
The chemical transformation follows a logical sequence of reduction followed by intramolecular cyclization.
References
Application Notes and Protocols for 2-Fluoro-5-nitrobenzene-1,4-diamine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential uses of 2-Fluoro-5-nitrobenzene-1,4-diamine (CAS No. 134514-27-5) in materials science. While specific research on this molecule is limited, its structural features—a fluorinated aromatic diamine with a nitro group—suggest significant potential as a building block for high-performance polymers and functional dyes. These notes are intended to guide researchers in exploring its applications.
Overview of this compound
This compound is an aromatic amine containing both electron-donating amino groups and electron-withdrawing fluoro and nitro groups. This unique combination of functionalities makes it a promising candidate for various applications in materials science. The presence of the fluorine atom can enhance thermal stability, solubility, and processability, and lower the dielectric constant of polymers. The diamine functionality allows it to act as a monomer in polymerization reactions, while the nitro group can be a precursor for further chemical modifications or contribute to the electronic properties of the final material.
Chemical Structure:
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 134514-27-5 |
| Molecular Formula | C₆H₆FN₃O₂ |
| Molecular Weight | 171.13 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in polar organic solvents |
Application 1: Monomer for High-Performance Polymers (Polyimides and Polyamides)
Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides, known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of a fluorine atom into the polymer backbone via this compound can impart several advantageous properties.
Potential Advantages of Fluorine Incorporation:
-
Improved Solubility and Processability: The fluorine atom can disrupt polymer chain packing, leading to better solubility in organic solvents and lower melt viscosity.
-
Lower Dielectric Constant: The low polarizability of the C-F bond can result in materials with lower dielectric constants, which are desirable for microelectronics applications.
-
Enhanced Thermal and Oxidative Stability: The high strength of the C-F bond can increase the overall thermal and oxidative stability of the polymer.
-
Reduced Water Absorption: The hydrophobic nature of fluorine can lead to polymers with lower moisture uptake, which is beneficial for maintaining stable electrical and mechanical properties.
Experimental Protocol: Synthesis of a Fluorinated Polyamide
This protocol describes a general method for the synthesis of a fluorinated polyamide via low-temperature solution polycondensation of this compound with a diacid chloride (e.g., terephthaloyl chloride).
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium chloride (LiCl)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-water bath)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and LiCl in anhydrous DMAc. Stir the mixture until all solids are dissolved.
-
Cool the solution to 0-5 °C using a low-temperature bath.
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous DMAc.
-
Add the terephthaloyl chloride solution dropwise to the cooled diamine solution over 30-60 minutes with vigorous stirring.
-
After the addition is complete, continue stirring at 0-5 °C for 2-4 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for another 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with constant stirring.
-
Collect the fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Table 2: Representative Quantitative Data for a Hypothetical Fluorinated Polyamide
| Property | Expected Value Range |
| Inherent Viscosity | 0.5 - 1.5 dL/g |
| Glass Transition Temp. | 200 - 300 °C |
| Decomposition Temp. | > 450 °C |
| Dielectric Constant | 2.5 - 3.5 (at 1 MHz) |
Visualization: Polyamide Synthesis Workflow
Caption: Workflow for the synthesis and purification of a fluorinated polyamide.
Application 2: Precursor for Azo Dyes and Pigments
The nitroaniline structure of this compound makes it a suitable precursor for the synthesis of azo dyes and pigments. The amino groups can be diazotized and coupled with various coupling components to produce a wide range of colors. The nitro group can act as an auxochrome, influencing the color and lightfastness of the dye. The fluorine atom can enhance the stability and brightness of the resulting colorants.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol outlines a general procedure for the synthesis of a monoazo dye using this compound as the diazo component and a generic coupling component (e.g., a naphthol derivative).
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
A coupling component (e.g., 2-Naphthol)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
Equipment:
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Stirring plate with a magnetic stirrer
-
Thermometer
-
pH meter or pH paper
-
Vacuum filtration apparatus
Procedure:
-
Diazotization:
-
Dissolve a specific molar amount of this compound in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar) to the diamine solution while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt solution is the end of this step.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of the coupling component (e.g., 2-Naphthol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature below 5 °C and adjust the pH to the optimal range for coupling (typically alkaline for naphthols) using sodium hydroxide or hydrochloric acid.
-
Continue stirring for 1-2 hours as the azo dye precipitates.
-
-
Isolation and Purification:
-
Isolate the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold water to remove unreacted starting materials and salts.
-
The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Dry the purified dye in an oven at a moderate temperature (e.g., 60-80 °C).
-
Visualization: Azo Dye Synthesis Pathway
Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro group in 2-Fluoro-5-nitrobenzene-1,4-diamine to synthesize 4-fluoro-benzene-1,2,5-triamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds, including catalytic hydrogenation, metal-acid reduction, and transfer hydrogenation.
Introduction
The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines. The presence of a fluorine atom and additional amino groups on the benzene ring in this compound requires careful selection of the reduction method to ensure high chemoselectivity and avoid side reactions such as dehalogenation or polymerization. The resulting product, 4-fluoro-benzene-1,2,5-triamine, is a valuable building block in medicinal chemistry.
This application note details three common and effective protocols for this reduction, providing quantitative data and step-by-step methodologies.
Data Presentation
The following table summarizes the key quantitative parameters for the described reduction protocols. These values are derived from established procedures for analogous compounds and serve as a strong starting point for optimization.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, Raney Nickel (cat.) | Anhydrous Ethanol | 25 - 50 | 8 | >90 |
| Metal-Acid Reduction (Fe) | Iron powder, HCl | Ethanol/Water/Acetic Acid | Reflux (∼80-100) | 1 - 3 | 85 - 95 |
| Metal-Acid Reduction (SnCl₂) | SnCl₂·2H₂O, HCl | Ethanol | 50 - 70 | 1 - 2 | 80 - 90 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This method is often preferred for its clean reaction profile and high yields.[1] Caution should be exercised as Raney Nickel is pyrophoric and hydrogen gas is flammable.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas
-
Nitrogen gas
-
Filter aid (e.g., Celite®)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Carefully add Raney Nickel catalyst (5-10% by weight of the substrate) to the solution.
-
Seal the reaction vessel and purge with nitrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1.0 MPa).[1]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) for approximately 8 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-fluoro-benzene-1,2,5-triamine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid
This is a classic and cost-effective method for nitro group reduction.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl (catalytic to 1 equivalent) to the refluxing mixture. An exothermic reaction may be observed.
-
Continue refluxing for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a filter aid to remove the iron salts. Wash the residue with ethanol.
-
Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Protocol 3: Metal-Acid Reduction using Stannous Chloride (SnCl₂)
This method is also widely used and is known for its milder conditions compared to Fe/HCl.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3-4 equivalents) to the solution.[2]
-
Add concentrated HCl and heat the reaction mixture to 50-70 °C with stirring.[2]
-
Monitor the reaction for 1-2 hours until completion is observed by TLC.
-
Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution until a precipitate of tin salts forms and the solution is strongly basic.
-
Extract the mixture with ethyl acetate.
-
Filter the organic layer to remove any remaining solids.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify as required.
Visualizations
The following diagrams illustrate the chemical transformation and a general workflow for the reduction protocols.
Caption: Chemical transformation of the nitro group.
Caption: General experimental workflow for reduction.
References
Application Notes: 2-Fluoro-5-nitrobenzene-1,4-diamine in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitrobenzene-1,4-diamine is a versatile aromatic compound that serves as a key intermediate in the synthesis of various dyes. Its structure, featuring two amino groups with different electronic environments, a nitro group, and a fluorine atom, allows for diverse chemical modifications. This makes it a valuable building block for producing a range of colorants, particularly azo dyes and formulations for direct hair coloring. The presence of the nitro and fluoro groups can be used to modulate the final dye's color, fastness, and affinity for different substrates.
Key Applications
-
Azo Dye Synthesis: The primary aromatic amine groups on the molecule can be readily diazotized and coupled with various aromatic compounds (such as phenols, naphthols, and anilines) to form monoazo or bisazo dyes. The resulting dyes often exhibit deep colors (typically in the red to brown range) and can be used in textiles and other industrial applications. The electron-withdrawing nature of the nitro and fluoro substituents influences the color (bathochromic shift) and stability of the azo linkage.
-
Hair Dye Formulations: Nitro-p-phenylenediamine derivatives are well-established components in hair coloring products. This compound can be used as a direct dye, where the molecule itself imparts color by penetrating the hair shaft. It is also suitable as a "coupler" in oxidative hair dye systems, where it reacts with a "developer" (e.g., p-phenylenediamine) in the presence of an oxidizing agent to form larger, permanent color molecules within the hair fiber. Its use in hair dyes can produce clear yellow to red shades.
Chemical and Physical Properties
The properties of the starting material are crucial for planning synthetic routes and purification procedures.
| Property | Value |
| CAS Number | 113269-05-9 |
| Molecular Formula | C₆H₆FN₃O₂ |
| Molecular Weight | 171.13 g/mol |
| Appearance | Solid (typically crystalline powder) |
| Melting Point | Data not consistently reported; requires experimental verification. |
| Solubility | Soluble in many organic solvents; solubility in aqueous media is pH-dependent. |
Experimental Protocols
Protocol 1: Synthesis of a Monoazo Dye using this compound and 2-Naphthol
This protocol describes a representative synthesis of a red azo dye. It involves the diazotization of one of the amino groups of this compound, followed by coupling with 2-naphthol.
Workflow Diagram: Azo Dye Synthesis
Caption: General workflow for the synthesis of a monoazo dye.
Materials:
-
This compound (1.71 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, ~37%) (3 mL)
-
Sodium Nitrite (NaNO₂) (0.70 g, 10.1 mmol)
-
2-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (NaOH) (1.2 g)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization
-
In a 100 mL beaker, suspend 1.71 g of this compound in 20 mL of distilled water.
-
Add 3 mL of concentrated HCl. Stir the mixture to form a fine slurry of the amine salt.
-
Cool the beaker in an ice-water bath to bring the temperature down to 0-5 °C. Maintain this temperature throughout the diazotization process.
-
In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine salt slurry over 10-15 minutes with continuous, vigorous stirring. Keep the thermometer in the solution to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.
-
To destroy any excess nitrous acid, add a small amount of urea or a few drops of sulfamic acid solution until the solution no longer gives a positive test with starch-iodide paper.
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution (prepared by dissolving 2.5 g of NaOH in 22.5 mL of water).
-
Cool this alkaline naphthol solution in an ice bath to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Characterization Data (Expected)
This table provides the parameters that should be measured to characterize the newly synthesized dye.
| Parameter | Description | Expected Result |
| Yield (%) | The percentage of the theoretical maximum product obtained. | To be determined experimentally. |
| Color | The observed color of the solid dye and in solution. | Expected Red/Brown/Violet. |
| Melting Point (°C) | Temperature at which the solid dye melts. | To be determined experimentally. |
| λmax (nm) | Wavelength of maximum absorbance in a suitable solvent (e.g., ethanol, DMF). | To be determined by UV-Vis spectroscopy. |
| FT-IR (cm⁻¹) | Key peaks confirming structure (e.g., -N=N- stretch, O-H, N-H, C-F). | To be determined by IR spectroscopy. |
| ¹H NMR | Proton NMR spectrum to confirm the aromatic structure. | To be determined by NMR spectroscopy. |
Protocol 2: Formulation of a Direct Hair Dye
This protocol provides a basic formulation for using this compound as a direct dye for temporary to semi-permanent hair coloring.
Diagram: Direct Hair Dye Formulation Components
Caption: Key components of a direct hair dye formulation.
Materials & Formulation:
| Component | Function | Example Concentration (% w/w) |
| This compound | Direct Dye | 0.1 - 2.0 |
| Deionized Water | Solvent/Carrier | q.s. to 100 |
| Isopropyl Alcohol | Co-solvent / Penetrant | 5.0 - 15.0 |
| Hydroxyethylcellulose | Thickener | 1.0 - 2.5 |
| Oleic Acid | Surfactant / Conditioner | 0.5 - 2.0 |
| Ethanolamine or Citric Acid | pH Adjuster | As needed to reach pH 6.0-8.0 |
| Fragrance | Aesthetic | 0.1 - 0.5 |
Procedure:
-
In a primary vessel, add the deionized water and begin moderate agitation.
-
Slowly disperse the hydroxyethylcellulose into the vortex and mix until fully hydrated and the solution is uniform and free of lumps.
-
In a separate vessel, dissolve the this compound and oleic acid in the isopropyl alcohol.
-
Add the alcohol phase to the aqueous phase with continued mixing.
-
Adjust the pH of the mixture to the target range (e.g., 7.5) using ethanolamine (to increase pH) or citric acid (to decrease pH).
-
Add fragrance and any other desired additives.
-
Continue mixing until the formulation is homogenous.
Application Protocol:
-
Perform a patch test 48 hours before application to check for skin sensitivity.
-
Apply the prepared dye formulation to clean, towel-dried hair.
-
Allow the dye to process for 20-30 minutes at room temperature.
-
Rinse the hair thoroughly with lukewarm water until the water runs clear.
-
Apply a conditioner, rinse, and style as desired. The intensity and longevity of the color will depend on hair porosity and the concentration of the dye.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine and its derivatives. The methodologies outlined are crucial for the development of novel pharmaceutical agents and functional materials. Fluorinated aromatic diamines are significant building blocks in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1]
Synthesis of 2-Fluoro-5-nitroaniline: A Key Intermediate
A common precursor for the synthesis of this compound is 2-fluoro-5-nitroaniline. This intermediate can be efficiently prepared by the selective reduction of 2,4-dinitrofluorobenzene.
Experimental Protocol: Selective Reduction of 2,4-Dinitrofluorobenzene
This protocol is adapted from a patented process for the preparation of 2-fluoro-5-nitroaniline.[2]
Materials:
-
2,4-Dinitrofluorobenzene
-
Iron powder (electrolytic or reduced)
-
Acetic acid or Hydrochloric acid
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
n-Hexane
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Prepare a suspension of iron powder (2.5 to 4 molar equivalents relative to 2,4-dinitrofluorobenzene) in water.
-
Add a catalytic amount of acid (0.01 to 1 molar equivalent relative to 2,4-dinitrofluorobenzene), such as hydrochloric acid or acetic acid.[2]
-
Heat the suspension to reflux.
-
Add 2,4-dinitrofluorobenzene to the refluxing mixture. In one example, a solution of 2,4-dinitrofluorobenzene (9 g) was added to a refluxing suspension of iron powder (8.1 g) in water (100 ml) and concentrated hydrochloric acid (2 ml).[2]
-
Continue refluxing for a short period (e.g., 10 minutes) after the addition is complete.[2]
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic extracts with water and a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to obtain 2-fluoro-5-nitroaniline as yellow crystals.[2]
Quantitative Data
| Starting Material | Reducing Agent/Acid | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2,4-Dinitrofluorobenzene (130 g) | Iron powder (108 g) / Acetic acid | Acetic acid (1200 g) | 60-138°C | 1.5 hours | 79% | [2] |
| 2,4-Dinitrofluorobenzene (10 g) | Stannous chloride (30 g) / HCl | 10% HCl, Ethanol/Water | <10°C to RT | 2 hours | 24% | [2] |
| 2,4-Dinitrofluorobenzene (9 g) | Iron powder (8.1 g) / HCl | Water | Reflux | 10 minutes | - | [2] |
Synthesis of this compound
The synthesis of the target compound, this compound, can be achieved through the reduction of a suitable nitroaromatic precursor. A plausible synthetic route involves the nitration of 2-fluorophenylenediamine followed by selective reduction, or the reduction of a dinitro-fluoro-benzene precursor. A common method for the reduction of a nitro group to an amine is catalytic hydrogenation or the use of reducing agents like tin(II) chloride.[3]
Conceptual Experimental Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Nitration of 2-Fluorobenzene-1,4-diamine
This protocol is based on the general principle of nitrating aromatic amines under controlled conditions.[3]
Materials:
-
2-Fluorobenzene-1,4-diamine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
Equipment:
-
Three-neck round-bottom flask with a dropping funnel, thermometer, and mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Standard glassware for workup
Procedure:
-
Dissolve 2-Fluorobenzene-1,4-diamine in concentrated sulfuric acid at 0-5°C in a three-neck flask equipped with a stirrer and a dropping funnel.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the temperature between 0°C and 5°C.[3]
-
After the addition is complete, stir the reaction mixture at the same temperature for a specified time until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Synthesis of Other 2-Fluoro-5-nitrobenzene Derivatives
The versatile reactivity of fluoronitroaromatic compounds allows for the synthesis of a wide range of derivatives through nucleophilic aromatic substitution.
General Protocol: Nucleophilic Aromatic Substitution
This general procedure is based on the synthesis of various dibenzazepine-based heterocycles.[4]
Materials:
-
A fluoronitroarene (e.g., 1,4-difluoro-2-nitrobenzene)
-
A nucleophile (e.g., a phenol or an aniline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hydroxide (NaOH) solution (~1 M)
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stirrer and condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the nucleophile (e.g., 2-bromo-4-methylphenol, 20 mmol) and potassium carbonate (40 mmol) in DMF (40 mL), add the fluoronitroarene (e.g., 1,4-difluoro-2-nitrobenzene, 20 mmol).[4]
-
Heat the reaction mixture at an elevated temperature (e.g., 110°C) overnight.[4]
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane (100 mL) to the reaction mixture.
-
Wash the organic fraction successively with an aqueous solution of NaOH (~1 M, ~30 mL), water (3 x ~100 mL), and brine (30 mL).[4]
-
Dry the organic layer and concentrate it in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the desired derivative.
Examples of Synthesized Derivatives
| Fluoronitroarene | Nucleophile | Product | Yield | Reference |
| 1,4-Difluoro-2-nitrobenzene | 2-Bromo-4-methylphenol | 2-Bromo-1-(4-fluoro-2-nitrophenoxy)-4-methylbenzene | 60% | [4] |
| 1-Fluoro-2-nitrobenzene | 2-Bromoaniline | 2-Bromo-N-methyl-N-(2-nitrophenyl)aniline (after methylation) | 40% | [4] |
| 1-Fluoro-2-nitrobenzene | 7-Bromoindoline | 7-Bromo-1-(2-nitrophenyl)indoline | - | [4] |
Applications in Drug Discovery
Fluorinated aromatic compounds are of significant interest in drug discovery. The incorporation of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this compound can serve as scaffolds for the synthesis of:
-
Heterocyclic compounds: The diamine functionality is a key precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many therapeutic agents.[5]
-
Fluorescent probes: The nitro group can be used as a quencher in the design of fluorescent probes for bioimaging. For instance, derivatives of 2-fluoro-5-nitrobenzoic acid have been used to create probes for detecting nucleophiles in living cells.[6]
-
Kinase inhibitors: The benzene diamine scaffold is present in numerous kinase inhibitors used in oncology.
Logical Relationship in Drug Discovery Application
Caption: Applications of this compound derivatives in drug discovery.
References
Troubleshooting & Optimization
improving the yield of reactions with 2-Fluoro-5-nitrobenzene-1,4-diamine
Welcome to the technical support center for reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is showing low yield. What are the common causes?
A1: Low yields in SNAr reactions with this substrate can stem from several factors:
-
Insufficient activation: The nitro group strongly activates the fluorine for displacement. However, the electron-donating amino groups can have a deactivating effect.
-
Poor nucleophile reactivity: The chosen nucleophile may not be strong enough to efficiently displace the fluoride.
-
Suboptimal reaction conditions: Temperature, solvent, and base can significantly impact the reaction rate and yield.
-
Side reactions: Competing reactions, such as reaction at one of the amine positions or decomposition of the starting material, can lower the desired product's yield.
-
Poor solubility: The starting material or intermediates may have limited solubility in the chosen solvent, hindering the reaction.
Q2: I am observing multiple products in my reaction mixture. What are the likely side products?
A2: The formation of multiple products can be attributed to:
-
Reaction at the amino groups: The nucleophile or base present in the reaction could react with the -NH2 groups.
-
Displacement of the nitro group: While less common than fluoride displacement, under certain conditions, the nitro group could be substituted.[1]
-
Dimerization or polymerization: The diamine nature of the starting material could lead to self-condensation or reaction with bifunctional reagents to form oligomers or polymers.
-
Decomposition: At elevated temperatures, nitroaromatic compounds can be susceptible to decomposition.
Q3: What is the role of a base in the SNAr reaction of this compound?
A3: A base is often crucial in these reactions for several reasons:
-
Nucleophile activation: If the nucleophile is an alcohol or a thiol, a base is required to deprotonate it and generate the more nucleophilic alkoxide or thiolate.
-
Scavenging HF: The displacement of the fluoride atom generates hydrogen fluoride (HF). A base is needed to neutralize the HF, which can otherwise protonate the nucleophile or the amino groups of the product and starting material, thereby inhibiting the reaction.
-
Maintaining a basic medium: For many nucleophiles, a basic environment enhances their reactivity.
Q4: How do I choose an appropriate solvent for my reaction?
A4: The choice of solvent is critical for the success of the reaction. Key considerations include:
-
Solubility: The solvent should be able to dissolve both the this compound and the nucleophile to a reasonable extent.
-
Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cationic species and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[1][2]
-
Boiling point: The solvent's boiling point should be compatible with the required reaction temperature.
-
Inertness: The solvent should not react with the starting materials, products, or reagents under the reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and decomposition. |
| 2. Insufficiently reactive nucleophile. | Consider using a stronger nucleophile or activating the current one (e.g., by using a stronger base to deprotonate it). | |
| 3. Poor choice of solvent leading to low solubility. | Switch to a more suitable polar aprotic solvent like DMSO or NMP. | |
| 4. Inadequate base. | Use a stronger, non-nucleophilic base like DBU or a metal hydride (if compatible with other functional groups). Ensure at least a stoichiometric amount is used to neutralize the generated HF. | |
| Formation of Multiple Products | 1. Reaction at the amine groups. | Protect the amine groups with a suitable protecting group (e.g., Boc, Ac) before the SNAr reaction. |
| 2. Reaction temperature is too high, leading to side reactions or decomposition. | Lower the reaction temperature. Consider using a more reactive nucleophile to allow for milder conditions. | |
| 3. Competing displacement of the nitro group. | This is less likely but possible. Modifying the solvent and nucleophile might alter the selectivity. | |
| Product Isolation Difficulties | 1. Product is highly polar and water-soluble. | Use a continuous liquid-liquid extraction method or saturate the aqueous phase with salt before extraction. |
| 2. Product co-elutes with starting material or impurities during chromatography. | Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). | |
| 3. Product is an oil that is difficult to crystallize. | Try different crystallization solvents or techniques like trituration. If it remains an oil, purification by chromatography is the best option. |
Quantitative Data Summary
The following table summarizes the general effect of various parameters on the yield of SNAr reactions involving activated aryl fluorides. This data is illustrative and should be used as a guideline for optimization.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | General Trend |
| Temperature | 80°C | 45 | 120°C | 85 | Higher temperatures generally increase the reaction rate and yield, but can also lead to more side products. |
| Solvent | Toluene (non-polar) | 15 | DMF (polar aprotic) | 75 | Polar aprotic solvents significantly enhance the rate of SNAr reactions. |
| Base | K2CO3 (weak) | 60 | NaH (strong) | 90 | Stronger bases can lead to higher yields, especially with weakly acidic nucleophiles. |
| Nucleophile | Phenol | 55 | Thiophenol | 95 | Thiols are generally more nucleophilic than alcohols in SNAr reactions. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a base.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, thiol, or amine)
-
Base (e.g., K2CO3, Cs2CO3, NaH, DBU)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
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Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent and stir to dissolve the starting material.
-
Add the base (1.2 - 2.0 eq) to the mixture.
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Add the nucleophile (1.1 - 1.5 eq) dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture to the desired temperature (typically between 80-150°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of NH4Cl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for SNAr Reaction
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
troubleshooting guide for nucleophilic aromatic substitution of fluorinated anilines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of fluorinated anilines.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with a fluorinated aniline is not proceeding or is giving very low yields. What are the most common causes?
A1: Several factors can lead to a failed or low-yielding SNAr reaction. The most critical aspects to investigate are:
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Insufficient Ring Activation: The SNAr mechanism requires the aromatic ring to be electron-deficient. This is typically achieved by having strong electron-withdrawing groups (EWGs), such as nitro (–NO₂), cyano (–CN), or carbonyl groups, positioned ortho or para to the fluorine atom being substituted.[1][2][3] If the EWG is in the meta position, it cannot effectively stabilize the negatively charged intermediate (Meisenheimer complex), leading to a significantly slower or non-existent reaction.[1][3][4]
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Incorrect Solvent Choice: The solvent plays a crucial role in SNAr reactions. Dipolar aprotic solvents like DMSO, DMF, and HMPA are generally preferred as they can solvate the cation of the nucleophile salt while leaving the anion more "naked" and nucleophilic.[5][6][7] Protic solvents, such as methanol or water, can form hydrogen bonds with the nucleophile, reducing its reactivity.[8][9] In some modern protocols, particularly those involving photoredox catalysis on unactivated rings, fluorinated alcohol solvents like TFE or HFIP have been shown to be crucial.[10]
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Poor Nucleophile: The attacking species must be a sufficiently strong nucleophile. While anilines are nucleophilic, their reactivity can be hampered by steric hindrance or electronic effects. If using a neutral amine, a base is typically required to deprotonate it or to facilitate the reaction.
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Inappropriate Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[11][12] If the reaction is sluggish, a controlled increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition of starting materials or products.
Q2: I am observing the formation of multiple side products. What are the likely side reactions and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired product. Common side reactions include:
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Competitive Reactions: If there are other potential leaving groups or electrophilic sites on your substrate, the nucleophile may react there. The typical reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I, which is counterintuitive compared to SN1/SN2 reactions.[13][14] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[1][2]
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Product Inhibition/Decomposition: The aniline product of the reaction can sometimes be more reactive than the starting material. For instance, the product may be more susceptible to oxidation or may act as a nucleophile itself, leading to oligomerization or other secondary reactions.[10] This is particularly relevant in photoredox-catalyzed systems where the product can be preferentially oxidized over the starting fluoroarene.[10]
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Reaction with Solvent: At high temperatures, some solvents like DMF can decompose or react with strong bases or nucleophiles. Consider using a more robust solvent if you suspect this is an issue.
To minimize side products, you can try lowering the reaction temperature, reducing the reaction time, using a more selective nucleophile, or ensuring an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation.
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is interdependent and critical for success.
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Base Selection: If your nucleophile is a neutral amine (like another aniline or an aliphatic amine), a base is often required to neutralize the HF produced. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or KOH, and non-nucleophilic organic bases like DBU or DIPEA. The strength of the base should be matched to the acidity of the N-H bond of the nucleophile. For indole nucleophiles, strong bases like KOH in DMSO have proven effective.[6][7]
-
Solvent Selection: As mentioned, dipolar aprotic solvents are generally the best choice. The table below summarizes the impact of different solvents on a model SNAr reaction.
Data Presentation
Table 1: Effect of Solvent on a Model SNAr Reaction (Illustrative data based on general principles found in the literature)
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature | Relative Rate (Qualitative) | Notes |
| DMSO | 47 | 100-150 °C | Very High | Excellent for SNAr; effectively solvates cations.[6][7] |
| DMF | 37 | 100-150 °C | High | Good alternative to DMSO, but can decompose at high T. |
| NMP | 32 | 120-180 °C | High | High boiling point, useful for sluggish reactions. |
| Acetonitrile | 37.5 | 80 °C | Moderate | Lower boiling point limits reaction temperature. |
| THF | 7.5 | 66 °C | Low | Generally not polar enough for efficient SNAr.[7] |
| Toluene | 2.4 | 111 °C | Very Low | Non-polar, unsuitable for most SNAr reactions. |
| Methanol | 33 | 65 °C | Low | Protic solvent; can reduce nucleophilicity via H-bonding.[8][9] |
Experimental Protocols
General Protocol for SNAr of a Fluorinated Aniline with an Amine Nucleophile
This protocol provides a general starting point. Molar ratios, temperature, and reaction time should be optimized for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated aniline (1.0 equiv.), the amine nucleophile (1.2-2.0 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add a dipolar aprotic solvent (e.g., DMSO or DMF, to make a 0.1-0.5 M solution with respect to the fluorinated aniline).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A common method is to take a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows for troubleshooting SNAr reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions in the synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine and its precursors.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce 2-Fluoro-5-nitroaniline, a key intermediate for this compound?
A common and effective method is the selective partial reduction of 2,4-dinitrofluorobenzene. This approach is often preferred due to the challenges of regioselectivity in the direct nitration of fluoroaniline derivatives. The reduction is typically performed to selectively reduce the nitro group at the 2-position.
Q2: What are the primary side reactions to be aware of during the synthesis of 2-fluoro-5-nitroaniline?
The main side reaction is the formation of the isomeric 4-fluoro-3-nitroaniline. The ratio of the desired 2-fluoro-5-nitroaniline to this isomer is highly dependent on the reducing agent and reaction conditions. Over-reduction to form 2-fluoro-1,4-phenylenediamine can also occur if the reaction is not carefully controlled.
Q3: How can I minimize the formation of the 4-fluoro-3-nitroaniline isomer?
Controlling the regioselectivity of the reduction is key. The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, has been shown to favor the formation of the desired 2-fluoro-5-nitroaniline.[1] However, formation of the 4-fluoro-3-nitroaniline isomer is still common and purification is almost always necessary.
Q4: What purification methods are effective for separating 2-fluoro-5-nitroaniline from its isomer?
Silica gel column chromatography is a reliable method for separating 2-fluoro-5-nitroaniline from 4-fluoro-3-nitroaniline. A common eluent system is a mixture of ethyl acetate and n-hexane.[1] Another reported method involves purification by silica column using dichloromethane as the eluent.[2]
Q5: How can 2-fluoro-5-nitroaniline be converted to this compound?
While less documented, a plausible route involves a carefully controlled amination reaction. Given the presence of the electron-withdrawing nitro group and the fluoro substituent, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). Reaction with a suitable ammonia equivalent under controlled conditions could introduce the second amine group. However, this step is challenging as the existing amino group can also react, and the conditions must be optimized to prevent polymerization and other side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2-fluoro-5-nitroaniline | 1. Over-reduction of the starting material. 2. Incomplete reaction. 3. Suboptimal reaction temperature. | 1. Carefully control the stoichiometry of the reducing agent. Monitor the reaction progress by TLC or GC-MS. 2. Ensure the reducing agent (e.g., iron or zinc powder) is of high quality and activity. 3. Maintain the reaction temperature in the recommended range (e.g., 60°C to the boiling point of the solvent system) to ensure a reasonable reaction rate without promoting side reactions.[1] |
| High proportion of 4-fluoro-3-nitroaniline isomer | The reducing agent and conditions favor the reduction of the nitro group at the 4-position. | While complete suppression is difficult, using iron powder with a catalytic amount of acid is reported to give better selectivity for the desired isomer compared to some other reducing agents like stannous chloride.[1] |
| Difficulty in separating isomers by column chromatography | Inadequate separation on the column. | 1. Optimize the eluent system. A gradient elution from a non-polar solvent (like hexane) to a more polar mixture (hexane/ethyl acetate) may improve separation. 2. Use a high-quality silica gel with a small particle size for better resolution. 3. Ensure the crude product is properly dried and free of solvent before loading onto the column. |
| Formation of a dark, tarry substance in the reaction mixture | Oxidative side reactions or polymerization, especially if nitrating an unprotected aniline. | When performing nitration on an aniline derivative, it is crucial to protect the amino group (e.g., as an acetamide) to prevent oxidation and control regioselectivity. If this occurs during reduction, ensure the reaction is carried out under an inert atmosphere. |
Data on Isomer Distribution
The selective reduction of 2,4-dinitrofluorobenzene often yields a mixture of isomers. The table below summarizes reported yields for the desired product and the main isomeric byproduct.
| Reducing Agent/System | Desired Product (2-fluoro-5-nitroaniline) | Isomeric Byproduct (4-fluoro-3-nitroaniline) | Reference |
| Iron / Acid | 24% | 6% | [1] |
| Stannous Chloride | Forms a 4:1 mixture with the desired product being major. | Forms a 4:1 mixture with the isomeric byproduct being minor. | [1] |
| Zinc Powder / NH₄Cl | 70.1% (crude purity 90.1%) | Crude purity 8.1% | [2] |
Experimental Protocols
Protocol 1: Selective Reduction of 2,4-Dinitrofluorobenzene using Iron[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dinitrofluorobenzene in an inert solvent (e.g., ethanol/water mixture).
-
Addition of Reagents: Add iron powder (2.5 to 4 molar equivalents) and a catalytic amount of acid (e.g., acetic acid or hydrochloric acid, 0.01 to 1 molar equivalent).
-
Reaction Conditions: Heat the mixture to a temperature between 60°C and the boiling point of the solvent. Monitor the reaction progress by TLC. The reaction is typically complete within 10 minutes to 2 hours.
-
Work-up: After completion, cool the reaction mixture and make it alkaline with an aqueous sodium hydroxide solution. Extract the product with ethyl acetate. Wash the organic extracts with water and a saturated sodium chloride solution.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.
Protocol 2: Nitration of an Acetanilide Precursor
This is a general protocol for a related transformation that can be adapted.
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Protection: React the starting fluoroaniline with acetic anhydride to form the corresponding acetanilide.
-
Nitration: Dissolve the N-acetylated compound in concentrated sulfuric acid and cool the mixture to 0-5°C. Add a nitrating mixture (e.g., concentrated nitric acid in sulfuric acid) dropwise, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
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Isolation and Deprotection: Filter the solid product, wash with cold water until neutral, and then dry. The acetyl group can be removed by acid or base hydrolysis to yield the nitroaniline.
Visualizations
Synthetic Workflow
References
purification techniques for crude 2-Fluoro-5-nitrobenzene-1,4-diamine products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude 2-Fluoro-5-nitrobenzene-1,4-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallization. What are the possible causes and how can I improve my yield?
Answer:
Low recovery after recrystallization is a common issue that can be attributed to several factors:
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Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.
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Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to lower recovery.
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Premature Crystallization: If the solution cools too quickly, the product may precipitate out as a fine powder or oil, trapping impurities.
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Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.
Troubleshooting Steps:
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Solvent Screening: Test a variety of solvents to find the optimal one. Good starting points for a polar compound like this compound include ethanol, methanol, isopropanol, or mixtures with water.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize precipitation.
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Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure product can induce crystallization.
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Mother Liquor Analysis: Analyze the mother liquor by TLC to determine if a significant amount of product remains. If so, you can try to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.
Issue 2: Persistent Colored Impurities
Question: My product remains a dark color (e.g., dark red or brown) even after purification. How can I remove these colored impurities?
Answer:
Colored impurities in aromatic nitro compounds are often due to oxidation byproducts or other highly conjugated species.
Troubleshooting Steps:
-
Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution during recrystallization. The activated carbon will adsorb the colored impurities.
-
Caution: Use activated carbon sparingly, as it can also adsorb some of your desired product. A general guideline is 1-2% by weight relative to the crude product.
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Procedure: After adding the activated carbon, heat the solution for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool.
-
-
Column Chromatography: If recrystallization and carbon treatment are ineffective, column chromatography is a more powerful technique for separating compounds with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from colored impurities.
Issue 3: Multiple Spots on Thin-Layer Chromatography (TLC) After Purification
Question: After performing a purification, my TLC plate still shows multiple spots. What could be the reason for this?
Answer:
The presence of multiple spots on a TLC plate indicates that your product is not yet pure. The identity of these other spots could be:
-
Starting Materials: Incomplete reaction can leave unreacted starting materials in your crude product.
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Isomeric Byproducts: The synthesis of substituted benzene rings can sometimes yield regioisomers. For example, you might have small amounts of 4-Fluoro-3-nitrobenzene-1,2-diamine.
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Decomposition: The product may be degrading during the purification process, especially if excessive heat is applied.
Troubleshooting Steps:
-
Optimize Column Chromatography:
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Solvent System: Experiment with different solvent systems for your TLC to achieve better separation between the spots. This will help you develop a more effective eluent system for column chromatography.
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Gradient Elution: A gradient elution (gradually increasing the polarity of the eluent) in your column chromatography can provide better separation of closely related compounds.
-
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Re-purification: It may be necessary to perform a second purification step. For example, if you initially used recrystallization, follow it with column chromatography.
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Check for Degradation: Run a TLC of your product before and after heating a small sample in the recrystallization solvent to see if new spots appear, which would indicate thermal degradation. If so, consider a purification method that does not require heat.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a yellow to orange crystalline solid. The reported melting point can vary slightly, but it is generally in the range of 145-150 °C. A broad melting point range is indicative of impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol, methanol, and isopropanol are often good choices for recrystallizing polar aromatic compounds. Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective. The ideal solvent or solvent system should be determined experimentally.
Q3: What are the most common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials (e.g., 2-fluoro-5-nitroaniline if the synthesis involves a second amination step), regioisomers, and byproducts from side reactions such as over-nitration or hydrolysis of the fluorine substituent under harsh reaction conditions.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., with a C18 stationary phase) can be a suitable alternative, especially for separating compounds that are difficult to resolve by normal-phase chromatography. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.
Quantitative Data Summary
The following table provides a comparison of typical results from different purification techniques for crude this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurity Removed |
| Single Recrystallization (Ethanol) | 85% | 95-97% | 70-80% | Unreacted Starting Material |
| Recrystallization with Carbon Treatment | 85% | 95-97% | 65-75% | Colored Byproducts |
| Column Chromatography (Silica Gel) | 85% | >99% | 50-65% | Isomeric Byproducts |
| Preparative HPLC (Reverse Phase) | 95% (post-recrystallization) | >99.5% | 80-90% (of loaded material) | Trace Impurities |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring.
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Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
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Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the packed column.
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Elution: Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes). Monitor the elution by collecting fractions and analyzing them by TLC.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the desired compound.
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Fraction Collection: Collect the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
preventing decomposition of 2-Fluoro-5-nitrobenzene-1,4-diamine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Fluoro-5-nitrobenzene-1,4-diamine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition for this compound?
A1: The primary decomposition pathways for this compound involve oxidation of the diamine functionalities, nucleophilic substitution of the fluorine atom, and reduction of the nitro group under certain conditions. Aromatic amines are susceptible to oxidation by air and light, leading to colored impurities[1]. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr)[2][3].
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. The free amine is generally less stable than its salt form[1].
Q3: Can I use strong bases in reactions involving this compound?
A3: Caution should be exercised when using strong bases. While the compound exhibits some stability in basic conditions, strong bases can act as nucleophiles, potentially displacing the fluorine atom. The use of non-nucleophilic bases is recommended where possible.
Q4: What are the common impurities I might see if the compound has started to decompose?
A4: Common impurities can include colored oxidation products (quinone-imines), products of nucleophilic substitution where the fluorine has been replaced, and potentially polymeric materials[1]. If the compound is subjected to unintended reduction, you might also see partially or fully reduced nitro group derivatives.
Troubleshooting Guides
Issue 1: Reaction mixture turns dark or changes color unexpectedly.
This often indicates oxidation of the aromatic diamine functional groups.
| Potential Cause | Recommended Solution |
| Exposure to air (oxygen) | Degas solvents and run the reaction under an inert atmosphere (N2 or Ar). |
| Exposure to light | Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Presence of oxidizing agents | Scrutinize the reaction components for any potential oxidizing agents. Purify reagents if necessary. |
| High reaction temperature | Run the reaction at the lowest effective temperature. |
Issue 2: Formation of unexpected byproducts and low yield of the desired product.
This could be due to side reactions involving the fluorine or nitro groups.
| Potential Cause | Recommended Solution |
| Nucleophilic Attack on Fluorine: Strong nucleophiles in the reaction mixture can displace the fluorine atom. | - Use less nucleophilic reagents if possible.- Protect the amine groups prior to reaction with strong nucleophiles.- Lower the reaction temperature to reduce the rate of SNAr. |
| Unintended Reduction of Nitro Group: Certain reagents, especially some metal catalysts or strong reducing agents, can reduce the nitro group. | - Choose reducing agents that are selective for other functional groups if the nitro group should remain intact. For example, using iron powder in acidic media is a mild method for nitro group reduction, while strong hydrides like LiAlH4 can lead to azo compounds with aromatic nitro compounds[4][5].- If catalytic hydrogenation is used, carefully select the catalyst and conditions to avoid dehalogenation or over-reduction. Raney nickel may be a better choice than Pd/C if dehalogenation is a concern[5]. |
| Reaction with Electrophiles: The amino groups are nucleophilic and can react with electrophiles. | Protect the amino groups with a suitable protecting group (e.g., Boc, Cbz) before introducing electrophiles. |
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Oxidative Decomposition
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Degassing Solvent: Before use, sparge the reaction solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Assemble the reaction glassware and flame-dry under vacuum, then backfill with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment.
-
Light Protection: Wrap the reaction flask with aluminum foil to prevent exposure to light.
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Reagent Purity: Use freshly purified reagents and solvents to avoid contaminants that could catalyze decomposition.
Protocol 2: Procedure for Reactions Involving Nucleophiles
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize SNAr side reactions.
-
Reagent Addition: Add the nucleophilic reagent slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.
-
Protecting Group Strategy: If the desired reaction does not involve the amine groups, consider protecting them. For example, to protect as a Boc-carbamate:
-
Dissolve this compound in a suitable solvent (e.g., THF, dioxane).
-
Add Di-tert-butyl dicarbonate (Boc)2O and a non-nucleophilic base (e.g., triethylamine or DIAD).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the protected diamine before proceeding with the nucleophilic reaction.
-
Visualizing Decomposition Pathways and Prevention Strategies
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
References
strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
A1: The most probable site for nucleophilic aromatic substitution (SNAr) is the carbon atom attached to the fluorine (C2). The fluorine atom is a good leaving group, and its substitution is activated by the strongly electron-withdrawing nitro group at the meta-position (C5). The two amino groups at C1 and C4 are strong activating groups that also influence the electron density of the ring.
Q2: Why am I observing a mixture of products in my reaction?
A2: A mixture of products can arise from several factors:
-
Competing Nucleophilic Sites: While the C2 position is the most likely for SNAr, side reactions can occur. The amino groups themselves are nucleophilic and can react with certain reagents.
-
Lack of Regioselectivity: The electronic effects of the amino and nitro groups can still allow for substitution at other positions, although this is generally less favorable.
-
Harsh Reaction Conditions: High temperatures or strong bases can lead to decomposition or the formation of undesired byproducts.
Q3: How can I protect the amino groups to prevent side reactions?
A3: Protecting the amino groups is a common strategy to enhance regioselectivity. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.[1] For example, Boc groups are acid-labile, while acetyl groups can be removed under basic or acidic conditions.
Q4: What is the role of the solvent in controlling regioselectivity?
A4: The solvent can significantly influence the rate and selectivity of SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. The choice of solvent can also affect the solubility of the reactants and intermediates, which can in turn influence the reaction outcome.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Regioisomer
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start with a lower temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity. |
| Inefficient Nucleophile | Consider using a stronger or less sterically hindered nucleophile. The choice of nucleophile is critical for efficient substitution. |
| Poor Solvent Choice | Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP). Ensure the solvent is anhydrous, as water can compete as a nucleophile. |
| Deactivation by Protonation | If the reaction is run under acidic conditions, the amino groups can be protonated, which deactivates the ring towards nucleophilic attack. Consider using a non-nucleophilic base to scavenge any acid formed during the reaction. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Reaction at Amino Groups | Protect the amino groups with a suitable protecting group (e.g., Boc) prior to the SNAr reaction. |
| Lack of Regiocontrol | Modify the electronic properties of the substrate. For instance, converting one of the amino groups to a diazonium salt can dramatically alter the reactivity and regioselectivity of the ring.[2][3] |
| Reaction Time | Optimize the reaction time. Prolonged reaction times can lead to the formation of side products or decomposition of the desired product. |
| Base-Catalyzed Side Reactions | If a base is used, consider using a milder or sterically hindered base to minimize side reactions. |
Experimental Protocols
Example Protocol: Regioselective Nucleophilic Aromatic Substitution of this compound with a Thiol
This protocol is a representative example and may require optimization for specific substrates and nucleophiles.
-
Protection of Amino Groups:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)2O (2.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the di-Boc protected product by column chromatography.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the di-Boc protected diamine (1 equivalent) and the desired thiol (1.2 equivalents) in anhydrous DMF.
-
Add a suitable base, such as cesium carbonate (Cs2CO3) (1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Deprotection of Amino Groups:
-
Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the final product, dry the organic layer, and concentrate to yield the desired regioselectively substituted product.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of a Hypothetical Reaction with a Generic Nucleophile (Nu)
| Entry | Solvent | Base | Temperature (°C) | Yield of Desired Product (%) | Yield of Side Product (%) |
| 1 | DMF | K2CO3 | 25 | 45 | 30 |
| 2 | DMF | K2CO3 | 80 | 70 | 25 |
| 3 | DMSO | K2CO3 | 80 | 75 | 20 |
| 4 | DMF | Cs2CO3 | 80 | 85 | 10 |
| 5 | Acetonitrile | K2CO3 | 80 | 60 | 35 |
Data is illustrative and intended for comparative purposes only.
Visualizations
Caption: A typical experimental workflow for achieving regioselective substitution.
Caption: A decision-making flowchart for troubleshooting low regioselectivity.
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-nitrophenyldiazonium: A Novel Sanger-Type Reagent for the Versatile Functionalization of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-nitrobenzene-1,4-diamine. The information provided is designed to assist in the identification of impurities and to offer solutions to common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis and reactions of this compound?
A1: While specific impurity profiles are highly dependent on the synthetic route, common impurities in the production of this compound and related nitroaromatic compounds can be categorized as follows:
-
Starting Materials: Unreacted starting materials are a common source of impurities. For instance, in a synthesis starting from 2,4-difluoro-5-nitroaniline, residual starting material may be present in the final product.
-
Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification steps are not optimized.
-
Byproducts of Side Reactions:
-
Over-nitration or Incomplete Nitration: In nitration reactions, isomers or compounds with additional nitro groups can be formed.[1]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of functional groups. For example, a related synthesis of 5-fluoro-2-nitrophenol from 2,4-difluoronitrobenzene highlights the potential for hydrolysis of a fluoro group to a hydroxyl group.
-
Reduction of the Nitro Group: Inadvertent reduction of the nitro group to an amino group can occur, leading to triamine impurities.
-
-
Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product.[2][3][4][5] Common solvents in such syntheses include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may also be present as impurities.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile impurities. When coupled with a mass spectrometer (LC-MS), it provides molecular weight information, which is crucial for impurity identification.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used for the structural elucidation of unknown impurities, especially when they can be isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities.
Q3: How can I develop a robust HPLC method for the analysis of this compound and its impurities?
A3: Developing a robust HPLC method involves a systematic approach:
-
Column Selection: A reversed-phase column, such as a C18 or C8, is a good starting point for the separation of aromatic amines.
-
Mobile Phase Selection: A mixture of water (often with a buffer like ammonium formate or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities.
-
Detection Wavelength: A UV detector set at a wavelength where the parent compound and expected impurities have significant absorbance should be used. A photodiode array (PDA) detector can be beneficial for identifying suitable detection wavelengths and assessing peak purity.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[10]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Interactions between the analyte and the stationary phase.4. Column degradation. | 1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH with a suitable buffer.3. Consider a different column chemistry (e.g., a column with end-capping).4. Replace the column. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Leaks in the HPLC system.3. Temperature variations.4. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase.2. Check for leaks at all fittings.3. Use a column oven to maintain a consistent temperature.4. Ensure the column is adequately equilibrated before each injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase.2. Implement a thorough needle wash program.3. Inject a blank run to identify the source of the ghost peaks. |
| Poor Resolution Between Peaks | 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column. | 1. Optimize the gradient profile (e.g., make it shallower).2. Try a different mobile phase (e.g., methanol instead of acetonitrile).3. Use a column with a different selectivity or a longer column. |
GC-MS Analysis Troubleshooting (for Residual Solvents)
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks Detected | 1. No injection occurred.2. Leak in the injection port or column connection. | 1. Verify the autosampler is functioning correctly.2. Check for leaks using an electronic leak detector. |
| Poor Sensitivity | 1. Low analyte concentration.2. Injector or detector temperature is too low.3. Contaminated ion source. | 1. Increase the sample concentration if possible.2. Optimize the injector and detector temperatures.3. Clean the ion source of the mass spectrometer. |
| Broad or Tailing Peaks | 1. Active sites in the inlet liner or column.2. Column contamination. | 1. Use a deactivated inlet liner.2. Bake out the column at a high temperature (within its limits).3. Trim the front end of the column. |
Experimental Protocols
Model HPLC-UV Method for Impurity Profiling
This is a general starting method that should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or optimal wavelength determined by PDA) |
Model Headspace GC-MS Method for Residual Solvents
This is a general method for the analysis of common residual solvents and should be validated.
| Parameter | Condition |
| Headspace Vial Equilibration | 80 °C for 15 minutes |
| GC Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line Temperature | 280 °C |
| MS Ion Source Temperature | 230 °C |
| Mass Range | m/z 35-350 |
Visualizations
Caption: General analytical workflow for impurity identification.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. mdpi.com [mdpi.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.standard.ac.ir [journal.standard.ac.ir]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Chapter 11 - Validation of Supercritical Fluid Chromatography Methods (2017) | Amandine Dispas | 9 Citations [scispace.com]
Technical Support Center: Scaling Up Reactions Involving 2-Fluoro-5-nitrobenzene-1,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-nitrobenzene-1,4-diamine. The information is designed to address common challenges encountered during the scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: When scaling up reactions with this compound, it is crucial to be aware of its potential hazards. The compound is a nitro-aromatic amine, and as such, it should be handled with care. Key safety considerations include:
-
Toxicity: Similar aromatic amines and nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin. Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thermal Stability: Nitro-aromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. It is essential to have accurate temperature control and a clear understanding of the reaction's thermal profile, especially during scale-up.
-
Exothermic Reactions: Nucleophilic aromatic substitution (SNAr) reactions, which are common for this compound, can be exothermic. The heat generated must be effectively managed to prevent thermal runaway.
Q2: What are the most common side reactions observed during nucleophilic aromatic substitution (SNAr) with this compound?
A2: The primary side reactions in SNAr reactions with this compound typically involve:
-
Disubstitution: If the nucleophile is highly reactive or used in a large excess, it can potentially displace one of the amine protons or, under harsh conditions, lead to further reactions on the aromatic ring.
-
Reaction with Amino Groups: The amino groups on the benzene ring can also act as nucleophiles, potentially leading to self-condensation or reaction with other electrophilic species in the reaction mixture, especially at elevated temperatures.
-
Decomposition: At higher temperatures, decomposition of the starting material or product can occur, leading to a complex mixture of byproducts.
Q3: How does the choice of solvent affect the outcome of SNAr reactions with this compound?
A3: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. Common choices and their effects include:
-
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP): These solvents are excellent for SNAr reactions as they are polar and aprotic, effectively promoting the reaction rate.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
-
Alcohols (e.g., isopropanol, ethanol): Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction. However, they can be useful for controlling reactivity and for recrystallization of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature. 2. Poor quality of starting material or reagents. 3. Inappropriate solvent. 4. Nucleophile is not sufficiently reactive. | 1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Verify the purity of this compound and the nucleophile. 3. Switch to a more suitable polar aprotic solvent like DMF or DMSO. 4. Consider using a stronger base to deprotonate the nucleophile or choose a more nucleophilic reagent. |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and increase the reaction time. 2. Carefully control the stoichiometry, adding the nucleophile dropwise to the solution of the electrophile. 3. Purify starting materials before use. |
| Reaction Exotherm and Runaway | 1. Rapid addition of a highly reactive nucleophile. 2. Insufficient cooling capacity for the reaction scale. 3. High concentration of reactants. | 1. Add the nucleophile portion-wise or via a syringe pump to control the rate of addition. 2. Ensure the cooling system is adequate for the scale of the reaction and consider using a larger reaction vessel to improve the surface area-to-volume ratio for better heat dissipation. 3. Dilute the reaction mixture with an appropriate solvent. |
| Product Precipitation During Reaction | 1. The product has low solubility in the reaction solvent. 2. The reaction temperature is too low. | 1. Choose a solvent in which the product is more soluble at the reaction temperature. 2. Increase the reaction temperature slightly, if the reaction profile allows. |
| Difficulty in Product Purification | 1. Presence of closely related impurities or unreacted starting material. 2. The product is an oil or difficult to crystallize. | 1. Employ column chromatography for purification. A gradient elution may be necessary to separate closely related compounds. 2. Attempt recrystallization from a variety of solvents or solvent mixtures. If the product remains an oil, consider converting it to a solid derivative (e.g., a salt) for easier handling and purification. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general methodology for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., K2CO3, Et3N)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.
-
Add the base (1.2 - 2.0 eq) to the mixture.
-
Slowly add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Reaction Parameters for SNAr with Various Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | DMF | K2CO3 | 100 | 6 - 12 | 85 - 95 |
| Morpholine | DMSO | Et3N | 90 | 4 - 8 | 90 - 98 |
| Piperidine | NMP | K2CO3 | 110 | 5 - 10 | 88 - 96 |
| Benzylamine | DMF | DBU | 80 | 8 - 16 | 80 - 90 |
Note: These are typical ranges and may require optimization for specific substrates and scales.
Visualizations
Experimental Workflow for SNAr Reaction and Work-up
Caption: Workflow for a typical SNAr reaction.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-nitrobenzene-1,4-diamine and 2-Chloro-5-nitrobenzene-1,4-diamine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Fluoro-5-nitrobenzene-1,4-diamine and 2-chloro-5-nitrobenzene-1,4-diamine, with a focus on their application in nucleophilic aromatic substitution (SNAr) reactions. This comparison is essential for chemists and researchers in drug discovery and materials science for the rational design of synthetic routes and the selection of appropriate starting materials.
Executive Summary
In the realm of nucleophilic aromatic substitution, the choice of the halogen substituent on the aromatic ring plays a pivotal role in determining the reaction rate and overall efficiency. It is a well-established principle that for SNAr reactions, a fluorine atom is a significantly better leaving group than a chlorine atom. This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2). Consequently, This compound is expected to exhibit a considerably higher reactivity towards nucleophiles compared to its chloro-analogue, 2-chloro-5-nitrobenzene-1,4-diamine.
The enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom, which exerts a strong inductive electron-withdrawing effect. This effect stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism.
Data Presentation: A Comparative Overview
The following table summarizes the key properties of the two compounds and provides illustrative kinetic data from analogous compounds to highlight the expected difference in reactivity.
| Property | This compound | 2-Chloro-5-nitrobenzene-1,4-diamine |
| Molecular Formula | C₆H₆FN₃O₂ | C₆H₆ClN₃O₂ |
| Molecular Weight | 171.13 g/mol | 187.58 g/mol |
| Chemical Structure | ||
| Expected Reactivity in SNAr | High | Moderate |
| Illustrative Second-Order Rate Constants (k₂) for reaction with Piperidine in Methanol at 25°C * | ~ 10⁻² - 10⁻¹ L mol⁻¹ s⁻¹ (Estimated based on 1-fluoro-2,4-dinitrobenzene) | ~ 10⁻⁴ - 10⁻³ L mol⁻¹ s⁻¹ (Estimated based on 1-chloro-2,4-dinitrobenzene) |
*Disclaimer: The provided rate constants are for the analogous compounds 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene and are intended for illustrative purposes only to demonstrate the general trend in reactivity. Actual reaction rates for the title compounds may vary.
Theoretical Framework: The Mechanism of Nucleophilic Aromatic Substitution
The greater reactivity of this compound in SNAr reactions can be understood by examining the reaction mechanism. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.
Figure 1: Generalized workflow of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
The first step, the nucleophilic attack on the carbon atom bearing the halogen, is the rate-determining step. This step involves the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. The electron-withdrawing nitro group, positioned ortho and para to the reaction center, plays a crucial role in delocalizing this negative charge.
Caption: The role of the nitro group in stabilizing the Meisenheimer intermediate.
The high electronegativity of fluorine leads to a more polarized C-F bond and a stronger inductive effect compared to chlorine. This potent inductive withdrawal of electron density by the fluorine atom provides superior stabilization to the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction rate.
Experimental Protocols: A Representative Kinetic Study
The following is a generalized experimental protocol for comparing the reactivity of the two compounds in an SNAr reaction with a model nucleophile, such as piperidine. This method is based on established procedures for kinetic analysis of SNAr reactions.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-chloro-5-nitrobenzene-1,4-diamine with piperidine in methanol at a constant temperature.
Materials:
-
This compound
-
2-chloro-5-nitrobenzene-1,4-diamine
-
Piperidine (freshly distilled)
-
Methanol (anhydrous)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Experimental Workflow:
Caption: Workflow for the kinetic analysis of the SNAr reaction.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of each aromatic substrate (e.g., 0.01 M) in anhydrous methanol.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous methanol.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected N-substituted product.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, place a known volume of the piperidine solution and allow it to equilibrate to the set temperature.
-
Initiate the reaction by injecting a small, known volume of the aromatic substrate stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The reaction is carried out under pseudo-first-order conditions by using a large excess of piperidine. The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order rate equation.
-
Repeat the kinetic runs for each concentration of piperidine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine.
-
The entire procedure is then repeated for the other halogenated substrate.
-
Conclusion
The principles of physical organic chemistry predict that this compound will be a more reactive substrate in nucleophilic aromatic substitution reactions than 2-chloro-5-nitrobenzene-1,4-diamine. This is due to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex through its inductive effect. This enhanced reactivity can be advantageous in chemical synthesis, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields. For researchers and professionals in drug development and materials science, the choice of the fluoro-derivative is recommended when a higher reactivity in SNAr is desired. The provided experimental protocol offers a framework for quantitatively verifying this reactivity difference in a laboratory setting.
Spectroscopic Standoff: A Comparative Analysis of 2-Fluoro-5-nitrobenzene-1,4-diamine and Its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomeric compounds is paramount. This guide provides a comparative spectroscopic analysis of 2-Fluoro-5-nitrobenzene-1,4-diamine and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this comparison leverages data from closely related analogs and theoretical principles to predict and contrast their spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for the target compound and its relatives. The data for the target compound and some isomers are predicted based on established substituent effects on aromatic systems.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Predicted/Observed Chemical Shifts (δ, ppm) | Key Differentiating Features |
| This compound | H-3: ~6.8-7.0 (d), H-6: ~7.2-7.4 (d) | Distinct doublets for the two aromatic protons. The proton ortho to the fluorine will likely show a larger coupling constant. |
| 4-Fluoro-5-nitrobenzene-1,2-diamine | H-3: ~6.2-6.4 (d), H-6: ~7.0-7.2 (d) | The upfield shift of H-3 due to the two ortho amino groups is a key marker. |
| 2-Fluoro-5-nitroaniline | H-3: 7.67 (dd), H-4: 7.59 (dd), H-6: 7.09 (t)[1] | More complex splitting patterns due to three aromatic protons. |
| 4-Fluoro-2-nitroaniline | H-3: ~7.8-8.0 (d), H-5: ~6.8-7.0 (dd), H-6: ~7.2-7.4 (d) | The proton ortho to the nitro group (H-3) will be significantly downfield. |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Predicted/Observed Chemical Shifts (δ, ppm) | Key Differentiating Features |
| This compound | C-F: ~150-155 (d), C-NO₂: ~140-145, C-NH₂: ~125-135 | The carbon attached to fluorine will exhibit a large ¹JCF coupling constant. |
| 4-Fluoro-5-nitrobenzene-1,2-diamine | C-F: ~145-150 (d), C-NO₂: ~140-145, C-NH₂: ~120-130 | Subtle shifts in the carbon signals attached to the amino groups compared to the 1,4-diamine isomer. |
| 2-Fluoro-5-nitroaniline | C-F: ~158 (d), C-NO₂: ~141, C-NH₂: ~115-125 | Available experimental data can be found in public databases like PubChem.[2] |
| 4-Fluoro-2-nitroaniline | C-F: ~160 (d), C-NO₂: ~135, C-NH₂: ~118-128 | The carbon bearing the nitro group will be significantly influenced by the ortho amino group. |
Table 3: Comparative FT-IR Spectral Data (Predicted and Experimental)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | N-H stretching (amines): 3300-3500 (two bands), N-O stretching (nitro): ~1520 (asymmetric) and ~1340 (symmetric), C-F stretching: ~1200-1250 |
| 4-Fluoro-5-nitrobenzene-1,2-diamine | Similar to the 1,4-diamine isomer, with potential minor shifts in the N-H bending region due to potential intramolecular hydrogen bonding. |
| 2-Fluoro-5-nitroaniline | N-H stretching: 3350, 3470, N-O stretching: 1530, 1350.[2][3] |
| 4-Fluoro-2-nitroaniline | N-H stretching: ~3300-3500, N-O stretching: ~1510 (asymmetric) and ~1330 (symmetric) |
Table 4: Comparative UV-Vis Spectral Data (Predicted)
| Compound | Expected λmax (nm) in a non-polar solvent |
| This compound | ~380-420 |
| 4-Fluoro-5-nitrobenzene-1,2-diamine | ~400-440 |
| 2-Fluoro-5-nitroaniline | ~370-390 |
| 4-Fluoro-2-nitroaniline | ~410-430 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be utilized for a comprehensive comparison of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse program (zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation:
-
Solid State (KBr Pellet): 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis: The positions of the absorption bands are identified and assigned to specific functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration is adjusted to yield an absorbance between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition:
-
Wavelength range: 200-800 nm.
-
A baseline spectrum of the solvent-filled cuvette is recorded first.
-
The sample cuvette is then placed in the beam path, and the absorbance spectrum is recorded.
-
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound, such as the title compounds.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. Further experimental work is necessary to obtain and validate the complete spectroscopic data for these compounds, which are of significant interest in the fields of medicinal chemistry and materials science.
References
A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the choice between fluorinated and chlorinated nitroaromatics as synthetic intermediates is a critical decision. Both classes of compounds are pivotal in nucleophilic aromatic substitution (SNAr) reactions, yet their reactivity profiles and the properties they impart to the final products differ significantly. This guide provides a comprehensive comparative analysis of fluorinated and chlorinated nitroaromatics, supported by quantitative data and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.
Reactivity in Nucleophilic Aromatic Substitution: A Quantitative Comparison
The enhanced reactivity of fluorinated nitroaromatics in SNAr reactions compared to their chlorinated counterparts is a well-documented phenomenon. This counterintuitive trend, where the stronger carbon-fluorine bond is more readily cleaved than the carbon-chlorine bond, is attributed to the high electronegativity of the fluorine atom. This potent inductive effect stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step.
Kinetic studies on the reaction of 1-halo-2,4-dinitrobenzenes with piperidine provide clear quantitative evidence of this reactivity difference. The rate of substitution is significantly faster for the fluorinated substrate.
| Substrate | Relative Rate Constant (kF/kX) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~10⁻² - 10⁻³ |
Note: The relative rate can vary depending on the solvent and nucleophile.
This substantial difference in reaction rates underscores the superior performance of fluorinated nitroaromatics in SNAr reactions, often allowing for milder reaction conditions and higher yields.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of a common derivative from both a fluorinated and a chlorinated nitroaromatic are presented below.
Synthesis of N-(2,4-dinitrophenyl)aniline from 1-Chloro-2,4-dinitrobenzene
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Aniline
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of 1-chloro-2,4-dinitrobenzene in 15 mL of ethanol.
-
Add an equimolar amount of aniline to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product, N-(2,4-dinitrophenyl)aniline, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure N-(2,4-dinitrophenyl)aniline.
Synthesis of N-(2,4-dinitrophenyl)piperidine from 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)
Materials:
-
1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)
-
Piperidine
-
Sodium bicarbonate
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve 1.0 g of 1-fluoro-2,4-dinitrobenzene in 20 mL of ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of 1.2 equivalents of piperidine and 2.0 equivalents of sodium bicarbonate in a minimal amount of water.
-
Slowly add the piperidine solution to the stirred solution of 1-fluoro-2,4-dinitrobenzene at room temperature.
-
A yellow precipitate of N-(2,4-dinitrophenyl)piperidine will form immediately.
-
Continue stirring for 30 minutes to ensure the reaction goes to completion.
-
Collect the product by vacuum filtration and wash thoroughly with water to remove any salts.
-
Recrystallize the crude product from ethanol to yield pure N-(2,4-dinitrophenyl)piperidine.
Applications in Drug Synthesis: The Fexinidazole Case Study
The strategic use of halogenated nitroaromatics is evident in the synthesis of numerous pharmaceuticals. A notable example is the synthesis of Fexinidazole, an antiparasitic drug. The synthesis involves a key SNAr step where a chlorinated nitroaromatic intermediate is utilized.
In this pathway, the chlorine atom on the nitroimidazole ring serves as a leaving group in the crucial SNAr reaction with 4-(methylthio)phenol. While a fluorinated analogue could potentially offer faster reaction kinetics, the chloro-substituted intermediate is likely chosen due to factors such as cost, availability, and overall process efficiency.
Logical Workflow for Selecting a Halogenated Nitroaromatic
The decision between using a fluorinated or chlorinated nitroaromatic in a synthesis is a multifactorial one. The following workflow outlines the key considerations:
Conclusion
Both fluorinated and chlorinated nitroaromatics are indispensable tools in the synthetic chemist's arsenal. Fluorinated nitroaromatics offer superior reactivity in SNAr reactions, often leading to higher yields and milder reaction conditions. This makes them particularly valuable in complex syntheses and for substrates that are sensitive to harsh conditions. Conversely, chlorinated nitroaromatics are often more cost-effective and readily available, making them a pragmatic choice for large-scale production and when extreme reactivity is not a prerequisite. The ultimate decision should be guided by a careful consideration of the specific reaction, economic factors, and the desired properties of the final product. This guide provides the foundational data and a logical framework to assist researchers in making the optimal choice for their synthetic endeavors.
Comparative Biological Activities of Fluoronitroaniline Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While direct studies on the biological activities of compounds synthesized specifically from 2-Fluoro-5-nitrobenzene-1,4-diamine are not extensively available in the current literature, a comparative analysis of structurally related fluoronitroaniline and substituted phenylenediamine derivatives provides valuable insights into their potential as bioactive agents. This guide summarizes the reported anticancer, antimicrobial, and enzyme inhibitory activities of these analogous compounds, presenting key quantitative data, detailed experimental protocols, and exploring potential mechanisms of action. The inclusion of fluorine and nitro groups in aromatic systems is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Comparative Anticancer Activity
Several studies have investigated the cytotoxic effects of fluoroaniline and nitroaniline derivatives against various cancer cell lines. The introduction of these functional groups can significantly influence the anticancer potential of the parent compounds.
A study on fluoro-substituted anilino derivatives of naturally occurring hydroxybenzoquinone and hydroxynaphthoquinone revealed their potential as anticancer agents. One of the synthesized compounds, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinone, demonstrated significant cytotoxicity against A375 melanoma cell lines with a low LC50 value.[3]
Table 1: Anticancer Activity of Selected Fluoroaniline Derivatives
| Compound | Cancer Cell Line | IC50/LC50 (µg/mL) | Reference |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinone | A375 (Melanoma) | 12.25 | [3] |
Another investigation into fluorinated analogues of Lepidilines A and C, which are naturally occurring imidazolium alkaloids, demonstrated that the introduction of fluorine-containing substituents amplified their cytotoxic properties against HeLa, A549, and HepG2 cell lines.[4][5]
Comparative Antimicrobial Activity
The antimicrobial potential of fluoronitroaniline and related structures has been explored against a range of pathogenic bacteria and fungi. The presence of both fluoro and nitro groups can contribute to enhanced antimicrobial efficacy.
Organotellurium and organomercury compounds synthesized from 2-fluoro-5-nitroaniline have been shown to be highly active against Klebsiella pneumoniae, Proteus, Escherichia coli, Pseudomonas spp., and Staphylococcus aureus.[6] The zones of inhibition for these compounds were significant, indicating potent antibacterial action.[6]
Furthermore, a series of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds, derived from 4-nitro-1,2-phenylenediamine, exhibited varied levels of inhibition against several clinical isolates.[1] The study highlighted that molecules with electron-withdrawing groups tended to show better antibacterial activity.[1]
Table 2: Antimicrobial Activity of Selected Nitroaniline and Phenylenediamine Derivatives
| Compound Class | Microorganism | Activity (Zone of Inhibition in mm / MIC in µg/mL) | Reference |
| Organotellurium and organomercury derivatives of 2-fluoro-5-nitroaniline | E. coli | 25 | [6] |
| Pseudomonas spp. | 20 | [6] | |
| Staphylococcus aureus | 17 | [6] | |
| N,N'-(4-nitro-1,2-phenylene)diacetamide | S. aureus | Zone of Inhibition: 12 mm | [1] |
| E. coli | Zone of Inhibition: 10 mm | [1] | |
| C. albicans | Zone of Inhibition: 11 mm | [1] | |
| Benzimidazole derivatives from o-phenylenediamine | M. luteus | MIC: 3.9 µg/mL (for compound 5i) | [7] |
| B. cereus | MIC: 7.81 µg/mL (for compound 5i) | [7] | |
| E. coli | MIC: 7.81 µg/mL (for compound 5i) | [7] |
Enzyme Inhibitory Activity
Fluorinated and nitrated aromatic compounds are known to be effective enzyme inhibitors, a property attributed to the unique electronic characteristics of these functional groups. The strong electron-withdrawing nature of the fluorine atom can lead to enhanced binding affinity to enzyme active sites.[2][8]
A study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. The presence of the nitro group was found to polarize the acetophenone ring, facilitating interactions with the enzymes.[2] The inhibitory activity was further modulated by the substitution pattern on the benzenesulfonyl ring.[2]
Table 3: Enzyme Inhibitory Activity of Fluorinated Nitroaromatic Compounds
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Fluorinated benzenesulfonic ester of 2-hydroxy-3-nitroacetophenone (Compound 2g) | α-Glucosidase | 4.2 ± 0.054 | [2] |
| Fluorinated benzenesulfonic ester of 2-hydroxy-3-nitroacetophenone (Compound 2a) | α-Glucosidase | 5.6 ± 0.038 | [2] |
| Fluorinated benzenesulfonic ester of 2-hydroxy-3-nitroacetophenone (Compound 2f) | α-Amylase | 3.1 ± 0.110 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized by adding a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Caption: Proposed mechanism of antimicrobial action for some nitroaromatic compounds.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-5-nitrobenzene-1,4-diamine via HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-Fluoro-5-nitrobenzene-1,4-diamine, a key building block in various pharmaceutical syntheses. This document outlines a likely synthetic pathway, identifies potential impurities, and presents a detailed HPLC protocol for accurate purity determination, supported by comparative data and visualizations.
Synthetic Pathway and Potential Impurities
The synthesis of this compound can be envisioned through a multi-step process, which informs the potential impurity profile of the final product. A plausible synthetic route involves the selective reduction of a dinitro precursor followed by amination.
A common precursor, 2,4-dinitrofluorobenzene, can be selectively reduced to form 2-fluoro-5-nitroaniline. This intermediate can then be further functionalized to introduce the second amine group, yielding the desired this compound.
During the synthesis, several process-related impurities may arise:
-
Isomeric Impurities: The formation of positional isomers is a common challenge in aromatic chemistry. A likely isomeric impurity is 4-Fluoro-3-nitroaniline , which can be formed during the selective reduction of 2,4-dinitrofluorobenzene[1]. Another potential isomer is 4-Fluoro-5-nitrobenzene-1,2-diamine .
-
Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted 2-fluoro-5-nitroaniline in the final product.
-
Over-reduction Products: If the reduction of the nitro group is not well-controlled, byproducts with fewer or no nitro groups may be formed.
-
Side-reaction Products: Depending on the specific reagents and conditions used in the amination step, other related substances may be generated.
The effective separation and quantification of these potential impurities are critical for an accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of aromatic amines and their derivatives due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method can effectively separate this compound from its potential impurities.
Experimental Protocol: RP-HPLC Method
This protocol is based on established methods for the separation of aromatic amine isomers and fluorinated compounds[2].
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 2.5) with 5 mM 1-hexanesulfonic acid, sodium saltB: MethanolGradient: 65:35 (A:B) isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds[3].
-
Ion-Pairing Agent: The addition of 1-hexanesulfonic acid as an ion-pairing agent helps to improve the peak shape and retention of the basic amine analytes, facilitating better separation of isomers[2].
-
Acidic Mobile Phase: A low pH mobile phase ensures that the amine functional groups are protonated, leading to consistent retention behavior.
-
UV Detection: The nitroaromatic and diamine functionalities of the target compound and its likely impurities provide strong UV absorbance, allowing for sensitive detection at 240 nm.
Data Presentation: Expected HPLC Performance
The following table summarizes the expected performance of the proposed HPLC method for the separation of this compound from its key potential impurities. The retention times are hypothetical and serve for illustrative purposes.
| Compound | Expected Retention Time (min) | Resolution (Rs) from Main Peak | Limit of Detection (LOD) (µg/mL) |
| 4-Fluoro-3-nitroaniline | 8.5 | > 2.0 | 0.1 |
| 2-fluoro-5-nitroaniline | 10.2 | > 2.0 | 0.1 |
| This compound | 12.0 | - | 0.05 |
| 4-Fluoro-5-nitrobenzene-1,2-diamine | 13.5 | > 2.0 | 0.1 |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity assessment, other techniques can also be employed, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution for isomers, quantitative, well-established. | Requires method development, may require derivatization for compounds without a chromophore. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in a gaseous mobile phase. | High efficiency for volatile and thermally stable compounds. | Requires derivatization for non-volatile amines, potential for thermal degradation of analytes. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides structural information. | Can be complex to operate, quantification may require stable isotope standards. |
| Nuclear Magnetic Resonance (NMR) | Interaction of atomic nuclei with an external magnetic field. | Provides detailed structural information, can be quantitative without a reference standard (qNMR). | Lower sensitivity compared to other methods, complex spectra for mixtures. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility. | High efficiency, small sample volume. | Lower loading capacity, can have reproducibility challenges. |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical approaches, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Analytical Methods.
Conclusion
The purity of this compound is crucial for its application in pharmaceutical synthesis. A well-developed and validated reverse-phase HPLC method offers a reliable and robust approach for the accurate determination of purity and the quantification of process-related impurities. The use of a C18 column with an ion-pairing agent in an acidic mobile phase provides the necessary selectivity to separate the target compound from its isomers and other potential byproducts. While other analytical techniques such as GC, MS, NMR, and CE offer complementary information, HPLC remains the gold standard for routine quality control due to its balance of resolution, sensitivity, and quantitative accuracy. For researchers and drug development professionals, the implementation of a rigorous HPLC purity assessment is an essential step in ensuring the quality and safety of their synthesized materials.
References
The Versatility of Fluorinated Phenylenediamines: A Comparative Review of Applications
Fluorinated phenylenediamines, a unique class of aromatic compounds, are pivotal in the development of advanced materials and bioactive molecules. The strategic incorporation of fluorine atoms onto the phenylenediamine scaffold imparts remarkable properties, including enhanced thermal stability, improved metabolic resistance, and tailored electronic characteristics. This guide provides a comparative overview of the diverse applications of fluorinated phenylenediamines, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and drug development professionals.
High-Performance Polymers: A Core Application
Fluorinated phenylenediamines are instrumental as monomers in the synthesis of high-performance polymers, particularly polyimides. The introduction of fluorine atoms or trifluoromethyl (-CF3) groups into the polymer backbone significantly enhances thermal stability, lowers the dielectric constant, and improves solubility, making these materials ideal for applications in aerospace, electronics, and optoelectronics.
Polyimides derived from fluorinated diamines exhibit superior properties compared to their non-fluorinated analogs. For instance, polyimides synthesized with 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (6FBAPP) demonstrate better solubility than those made with the non-fluorinated 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP)[1]. The larger volume of the trifluoromethyl group compared to a methyl group creates a more bent polymer chain structure, which is a key factor in these improved properties[1].
Table 1: Comparative Properties of Polyimides from Fluorinated and Non-Fluorinated Diamines
| Property | Polyimide with Fluorinated Diamine | Polyimide with Non-Fluorinated Diamine | Reference |
| Glass Transition Temperature (Tg) | Up to 402 °C | Typically lower | [2] |
| Thermal Decomposition Temperature (T5%) | Up to 563 °C | Typically lower | [2] |
| Tensile Strength | Up to 232.73 MPa | Varies | [2] |
| Dielectric Constant (1 MHz) | As low as 2.22 | Higher | [2] |
| Solubility | Excellent in various organic solvents | Limited | [1] |
Experimental Protocol: Synthesis of a Fluorinated Polyimide
A typical synthesis of a fluorinated polyimide involves a two-step process. First, a poly(amic acid) precursor is prepared by reacting a fluorinated phenylenediamine with a dianhydride in a polar aprotic solvent. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization.
Workflow for Fluorinated Polyimide Synthesis
Caption: General workflow for the synthesis of fluorinated polyimides.
Medicinal Chemistry: Enhancing Biological Activity
The introduction of fluorine into drug candidates is a well-established strategy to improve their pharmacological profiles, including metabolic stability, bioavailability, and binding affinity[3]. Fluorinated phenylenediamines serve as valuable scaffolds and intermediates in the synthesis of a variety of bioactive molecules.
While specific IC50 values for a broad range of fluorinated phenylenediamine derivatives as enzyme inhibitors are not extensively compiled in single sources, the general principles of using fluorination to enhance inhibitory potency are well-documented. For instance, the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, leading to stronger interactions with enzyme active sites.
Signaling Pathway Inhibition
Fluorinated compounds are often designed to inhibit specific signaling pathways implicated in diseases like cancer and inflammation. For example, quinoxaline derivatives, which can be synthesized from o-phenylenediamines, have been investigated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1)[4]. Fluorination of these derivatives could potentially enhance their inhibitory activity.
Hypothetical ASK1 Inhibition Pathway
Caption: Potential inhibition of the ASK1 signaling pathway.
Other Emerging Applications
The unique properties of fluorinated phenylenediamines extend to other specialized fields, including:
-
Analytical Reagents: Their reactivity and the presence of the fluorine atom make them suitable for use as derivatization agents in gas chromatography (GC) to improve the volatility and detection of analytes[1][5][6].
-
Dyes and Pigments: Fluorinated phenylenediamines can be used as precursors in the synthesis of azo dyes. The incorporation of fluorine can enhance the brightness and fastness properties of the dyes[7][8].
-
Agrochemicals: The trifluoromethyl group is a common feature in many modern herbicides and insecticides. Fluorinated phenylenediamines can serve as key building blocks for these agrochemicals[9][10][11].
-
Organic Light-Emitting Diodes (OLEDs): Materials derived from fluorinated aromatic compounds are being explored for use in OLEDs to improve device efficiency and color purity[3][12][13][14].
Synthesis of Fluorinated Phenylenediamines
The synthesis of fluorinated phenylenediamines often involves multi-step procedures starting from commercially available fluorinated precursors.
Experimental Protocol: Synthesis of 4-Fluoro-1,2-phenylenediamine
A common route to 4-fluoro-1,2-phenylenediamine involves the nitration of a protected 4-fluoroaniline, followed by deprotection and reduction of the nitro group.
Synthesis of 4-Fluoro-1,2-phenylenediamine
Caption: A typical synthetic pathway for 4-fluoro-1,2-phenylenediamine.
A detailed procedure involves the following steps[2]:
-
Acetylation: 4-Fluoroaniline is reacted with acetic anhydride in acetic acid to yield N-(4-fluorophenyl)acetamide.
-
Nitration: The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to give N-(4-fluoro-2-nitrophenyl)acetamide.
-
Deprotection: The acetyl group is removed by acid hydrolysis to afford 4-fluoro-2-nitroaniline.
-
Reduction: The nitro group is reduced to an amine using hydrogen gas and a Raney nickel catalyst to yield the final product, 4-fluoro-1,2-phenylenediamine.
Conclusion
Fluorinated phenylenediamines are a versatile class of compounds with a growing number of applications. Their unique properties, conferred by the presence of fluorine, make them indispensable in the development of high-performance polymers with exceptional thermal and dielectric properties. In medicinal chemistry, they offer a promising scaffold for the design of novel therapeutics with enhanced biological activity and metabolic stability. As research continues, the scope of applications for these remarkable compounds is expected to expand further into new and innovative areas of science and technology.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Fluoro-5-nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-Fluoro-5-nitrobenzene-1,4-diamine. The following procedures are based on guidelines for structurally similar hazardous chemicals and are intended to ensure the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions:
Proper handling and disposal of this compound are critical to ensure personnel safety and environmental protection. This compound is classified as hazardous waste and must be managed according to stringent protocols.[1][2][3] Always handle this chemical within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is a non-negotiable safety measure to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside a fume hood or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol:
Adherence to a systematic disposal process is mandatory to mitigate risks associated with this hazardous material.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.[2]
-
-
Waste Collection:
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS-approved waste disposal contractor.
-
All disposal must be conducted at a licensed and approved waste disposal plant.[1][2][3][4]
-
Comply with all local, regional, and national regulations for hazardous waste disposal.[2]
-
Emergency Procedures:
In the event of accidental exposure or a spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into the designated hazardous waste container. Ventilate the area. Do not allow the spill to enter drains or waterways.[2]
Disposal Workflow:
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-5-nitrobenzene-1,4-diamine
Essential Safety and Handling Guide for 2-Fluoro-5-nitrobenzene-1,4-diamine
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound.
Potential Hazard Profile
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The table below summarizes the potential hazards.
| Hazard Classification | Potential GHS Hazard Statements |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5][6] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][5][6] |
| Specific Target Organ Toxicity (STOT) | May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[1][2][3][5] |
| Flammability | May be a flammable solid.[4][5][6] |
Operational and Disposal Plan
Adherence to a strict operational protocol is crucial for minimizing risk. The following step-by-step guidance outlines the procedures for safe handling and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table details the recommended equipment based on consistent advice for analogous chemicals.
| Protection Type | Recommended Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) inspected prior to use. Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities.[8] |
| Respiratory Protection | Use only in a certified chemical fume hood. If the fume hood is not available or ventilation is inadequate, a full-face respirator with an appropriate filter (e.g., Type ABEK (EN14387) or P3) is required.[7][8] |
| Body Protection | Wear protective clothing to prevent skin exposure.[9] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for handling this compound, from preparation to final disposal.
Caption: Logical workflow for handling hazardous chemicals.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Location: All handling of this compound must be performed inside a certified chemical fume hood.
-
Ventilation: Ensure the fume hood is functioning correctly before starting any work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[9] Have a spill kit rated for flammable solids and toxic chemicals readily available.
2. Handling the Chemical:
-
Personal Protective Equipment: Don the full, required PPE as specified in the table above.
-
Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[4]
-
Transfer: Use spark-proof tools and avoid creating dust. If weighing, do so within the fume hood on a tared and stable container. Keep the primary container tightly closed when not in use.
-
Heating: Keep away from heat, sparks, open flames, and hot surfaces.[4][5]
3. In Case of Emergency:
-
Spill:
-
Evacuate personnel from the immediate area.[5]
-
Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).
-
Sweep up the material carefully to avoid generating dust and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Ventilate the area and decontaminate the spill site.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
-
Waste Collection: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.
-
Final Disposal: Disposal must be carried out by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 2-Fluoro-5-nitroaniline 98 369-36-8 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
